Product packaging for A2A receptor antagonist 1(Cat. No.:)

A2A receptor antagonist 1

Cat. No.: B1664730
M. Wt: 309.30 g/mol
InChI Key: JEEJMSUHUZNTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A2A Receptor Antagonist 1 is a potent and selective small molecule compound designed to block the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR) . This receptor is an emerging non-dopaminergic target for central nervous system (CNS) disorders and immuno-oncology research. By antagonizing the A2A receptor, this compound elevates neuronal activity in brain regions critical for motor control and learning, and can reverse adenosine-mediated immunosuppression in the tumor microenvironment . Main Applications & Research Value: • Parkinson's Disease Research: Demonstrates significant potential in models of Parkinson's disease. A2A receptor antagonists can reduce motor deficits and, when used as an adjunct to Levodopa (L-DOPA), help mitigate dyskinesias associated with long-term dopamine-replacement therapy . Epidemiological studies link caffeine, a non-selective adenosine antagonist, to a reduced risk of developing Parkinson's, highlighting the therapeutic validity of this target . • Alzheimer's Disease & Cognitive Function: Research indicates that A2A receptor blockade can counteract memory impairment and synaptic dysfunction. Antagonists have been shown to reduce tau hyperphosphorylation, fight neuroinflammation, and restore memory loss in animal models, positioning them as a promising strategy for Alzheimer's disease research . • Cancer Immunotherapy: Adenosine in the tumor microenvironment acts as a potent "stop signal" for immune cells. A2A receptor antagonists are being explored to enhance anti-tumor immunity by blocking this pathway, potentially improving the efficacy of existing immunotherapies like anti-PD-1 and anti-CTLA-4 antibodies . • Neuroprotection: Beyond symptomatic relief, A2A receptor antagonists exhibit neuroprotective properties in preclinical models, believed to stem from their ability to reduce chronic neuroinflammation and attenuate glutamate-induced excitotoxicity . Mechanism of Action: Adenosine is an endogenous neuromodulator and immunoregulator that acts through the A2A receptor, which is coupled to Gs proteins. Receptor activation stimulates intracellular cyclic adenosine monophosphate (cAMP) production . This compound functions by competitively binding to the orthosteric site of the A2A receptor, thereby preventing adenosine from activating the receptor and subsequent downstream cAMP signaling . In the striatum, this blockade normalizes the overactivity of the indirect pathway, restoring motor function . In immune cells, it prevents adenosine-mediated suppression of T-cell and natural killer (NK) cell activity . This product is presented for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12FN5O B1664730 A2A receptor antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJMSUHUZNTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of A2a Receptor Antagonists

A2A Receptor Signaling Pathways

The A2A receptor, upon activation, initiates a cascade of intracellular events that modulate cellular function. These signaling pathways are the primary targets of A2A receptor antagonists.

G-protein Coupled Receptor (GPCR) Nature of A2A Receptor

The A2A receptor is a member of the G protein-coupled receptor (GPCR) superfamily. news-medical.netfrontiersin.orgwikipedia.org These receptors are characterized by their seven-transmembrane domains and their ability to interact with heterotrimeric G proteins. youtube.com Specifically, the A2A receptor predominantly couples to the Gs alpha subunit (Gαs). wikipedia.orgnih.govbiofisica.info This interaction is a critical first step in the signaling cascade, where the receptor, upon binding to an agonist like adenosine (B11128), facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its activation. bio-rad.com The activated Gαs then dissociates from the βγ subunits and goes on to modulate downstream effectors. bio-rad.com The A2A receptor is considered a prototypical Gs-coupled receptor. nih.govbiofisica.info

cAMP/PKA Pathway Modulation

Activation of the Gαs protein by the A2A receptor leads to the stimulation of adenylyl cyclase (AC). bio-rad.comnih.gov This enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govyoutube.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). youtube.comnih.govresearchgate.net PKA is a tetrameric enzyme composed of two regulatory and two catalytic subunits. youtube.com The binding of four cAMP molecules to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. youtube.com These active catalytic subunits can then phosphorylate various downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular responses. nih.govresearchgate.net A2A receptor antagonists block this entire cascade by preventing the initial activation of the receptor, thus inhibiting the production of cAMP and the subsequent activation of PKA.

Modulation of MAPK Signaling Pathway (JNK, ERK)

The A2A receptor signaling pathway also intersects with the mitogen-activated protein kinase (MAPK) cascades, including the JNK and ERK pathways. A2A receptor activation can transiently increase the phosphorylation of p38 MAPK and JNK (MAPK8-10). bio-rad.com In some cellular contexts, such as in Chinese hamster ovary (CHO) cells, activation of the A2A receptor and the consequent increase in cAMP can inhibit the MAPK pathway activated by other stimuli. nih.gov For instance, the A2A receptor agonist CGS 21680 has been shown to reduce the activation of ERK and p38 MAPK. arvojournals.org This negative crosstalk suggests that A2A receptor antagonists could potentially enhance MAPK signaling by lifting this inhibitory brake. arvojournals.orgmdpi.com

SOCS-3 Expression via EPAC-1

Beyond the canonical PKA pathway, cAMP can also directly activate another protein called Exchange protein directly activated by cAMP (Epac). researchgate.net The Epac family consists of Epac1 and Epac2. nih.gov In vascular endothelial cells, the elevation of intracellular cAMP, following A2A receptor stimulation, can lead to the induction of Suppressor of Cytokine Signaling 3 (SOCS-3) expression. researchgate.netresearchgate.net This induction appears to be mediated by Epac1, not PKA. researchgate.netresearchgate.net The activation of the cAMP/Epac1/Rap1 pathway can lead to the induction of SOCS-3, which in turn can inhibit cytokine signaling. researchgate.net This suggests that A2A receptor antagonists could modulate inflammatory responses by preventing the Epac1-mediated induction of SOCS-3. Some studies have defined a role for Epac1 in the cAMP-mediated, PKA-independent transcriptional induction of the SOCS3 gene. nih.gov

A2A Receptor Interaction with Other Neurotransmitter Systems

The physiological effects of A2A receptor antagonists are not solely dependent on their direct signaling pathways but also on the intricate interplay between the A2A receptor and other neurotransmitter systems, most notably the dopamine (B1211576) system.

A2A-D2 Receptor Interaction

A well-established and crucial interaction occurs between the adenosine A2A receptor and the dopamine D2 receptor. nih.govnih.govbenthamdirect.com These two receptors are often co-localized in the same neurons, particularly the GABAergic enkephalinergic neurons of the striatum. nih.govnih.gov The primary nature of this interaction is antagonistic. nih.govnih.govbenthamdirect.commdpi.com

This antagonism manifests in several ways. At the membrane level, A2A and D2 receptors can form heteromers, which are complexes of two or more different receptor proteins. nih.govnih.govconsensus.app Within these A2A-D2 heteromers, the activation of the A2A receptor can decrease the affinity of the D2 receptor for its agonist, dopamine. nih.govmdpi.com This intramembrane interaction is dependent on Gq/11-PLC signaling and modulates neuronal excitability and neurotransmitter release. nih.govbenthamdirect.com

Furthermore, there is an antagonistic interaction at the level of the adenylyl cyclase signaling pathway. nih.govbenthamdirect.com The A2A receptor, being Gs-coupled, stimulates cAMP production, while the D2 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.govbenthamdirect.com This opposing effect on cAMP levels allows for a fine-tuning of protein phosphorylation and gene expression. nih.govbenthamdirect.com

By blocking the A2A receptor, A2A receptor antagonists prevent the inhibitory effect on D2 receptor signaling. nih.govmdpi.com This leads to an enhancement of dopamine-mediated effects, which is the basis for their therapeutic potential in conditions like Parkinson's disease. nih.govwikipedia.orgmdpi.com

Antagonistic Interaction with Dopamine D2 Receptors

A primary mechanism of A2A receptor antagonists is their antagonistic interaction with dopamine D2 receptors. nih.govnih.gov This opposition is not a direct competition for the same binding site but rather a functional antagonism that occurs through various means, including the formation of A2A-D2 receptor heteromers. consensus.appnih.gov Within these heteromeric complexes, the activation of A2A receptors by adenosine diminishes the affinity and signaling of D2 receptors for dopamine. nih.govresearchgate.net Consequently, by blocking the A2A receptor, antagonists prevent this reduction in D2 receptor function, thereby enhancing D2R-mediated signaling. nih.gov This antagonistic relationship has been demonstrated in various experimental models. For instance, in striatal membrane preparations, the A2A receptor agonist CGS21680 was shown to decrease the affinity of D2 receptors for dopamine agonists. nih.gov This effect is counteracted by A2A receptor antagonists. pnas.org

Modulation of D2 Receptor Function

A2A receptor antagonists modulate D2 receptor function through several intricate mechanisms. One significant action is the prevention of D2 receptor internalization. frontiersin.orgnih.gov Agonist stimulation of A2A receptors can lead to the co-internalization of both A2A and D2 receptors, a process that reduces the number of D2 receptors on the cell surface available for dopamine binding. frontiersin.orgnih.gov By blocking A2A receptors, antagonists can inhibit this co-internalization, thereby potentially upregulating D2 receptor availability. frontiersin.org

Furthermore, A2A receptor antagonists can influence the downstream signaling pathways of D2 receptors. While D2 receptor activation typically leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, A2A receptor activation has the opposite effect. nih.govmdpi.com The interplay between these two receptors within a heteromer can thus finely tune the intracellular cAMP/PKA signaling cascade. mdpi.com Studies have shown that both A2A receptor agonists and antagonists can modulate D2R function in the striatum. pnas.org For example, the A2A receptor antagonist SCH 58261 was found to counteract the effects of a D2R agonist on neuronal function in rat ventral striatal slices. pnas.org This suggests a complex allosteric modulation within the A2A-D2 receptor heteromer where both agonists and antagonists of the A2A receptor can influence D2 receptor activity. pnas.orgpnas.org

Role in Striatopallidal Pathway

The striatopallidal pathway, also known as the "indirect pathway," is a critical circuit in the basal ganglia that regulates motor control. consensus.appnih.gov A2A receptors are predominantly and highly expressed on the GABAergic medium spiny neurons of this pathway, where they are co-localized with dopamine D2 receptors. consensus.appnih.gov The activation of A2A receptors in this pathway increases the activity of these neurons, which ultimately leads to an inhibition of movement. nih.gov

A2A receptor antagonists play a crucial role by counteracting this effect. By blocking the A2A receptors, these antagonists reduce the excitatory influence on the striatopallidal neurons. nih.gov This action helps to restore the balance between the direct and indirect pathways, which is often disrupted in conditions like Parkinson's disease. nih.gov The A2A receptor antagonist SCH 442416, for instance, has been shown to decrease the locomotor depression induced by the optogenetic stimulation of striatopallidal neurons, highlighting the significant role of endogenous adenosine in facilitating the function of these neurons via A2A receptors. nih.gov

Modulation of GABA Release

A2A receptor antagonists have been shown to modulate the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov This modulation is a key aspect of their mechanism of action, particularly within the basal ganglia circuits. nih.gov

Presynaptic A2A receptors are located on GABAergic terminals, and their activation can influence GABA release. nih.gov In the striatopallidal pathway, A2A receptor activation enhances the release of GABA from the terminals of medium spiny neurons onto neurons in the globus pallidus. nih.gov This leads to increased inhibition of the globus pallidus, which is a key step in the indirect pathway's suppression of movement. nih.gov

By blocking these presynaptic A2A receptors, A2A receptor antagonists can decrease the release of GABA in the globus pallidus. nih.gov This reduction in GABAergic inhibition can help to normalize the activity of the basal ganglia output nuclei, which is a therapeutic goal in conditions characterized by excessive inhibition, such as Parkinson's disease. nih.govnih.gov For example, the A2A antagonist KW-6002 has been observed to increase GABA levels in the substantia nigra pars reticulata, an effect attributed to the blockade of A2A receptors on striatopallidal neurons. nih.gov

Modulation of Glutamate (B1630785) Release and Signaling

A2A receptor antagonists also exert significant influence over the excitatory neurotransmitter glutamate. nih.govresearchgate.net This modulation occurs at both presynaptic and postsynaptic levels and involves intricate interactions with other receptor systems. consensus.app

Attenuation of Overactive Glutamate Overflow

In pathological conditions such as excitotoxicity, there is an excessive release of glutamate, which can lead to neuronal damage. nih.gov A2A receptor antagonists have demonstrated a neuroprotective effect by attenuating this overactive glutamate overflow. wikipedia.orgnih.gov

Studies have shown that A2A receptor activation can facilitate glutamate release from presynaptic terminals. consensus.appresearchgate.net By blocking these receptors, antagonists can reduce this facilitation. For instance, the A2A antagonist SCH 58261 was found to inhibit the quinolinic acid-stimulated release of glutamate in the striatum of rats. nih.gov This effect is believed to contribute to the neuroprotective properties of A2A antagonists. wikipedia.orgnih.gov However, the effect of A2A receptor antagonists on glutamate release can be complex and context-dependent. In a study using microdialysis in dopamine-denervated rats, the A2A antagonist SCH 58261 was found to increase glutamate outflow in the denervated striatum while decreasing it in the intact striatum. nih.gov This suggests that the effect on glutamate release is influenced by the underlying neurochemical state of the striatum.

Interactions with mGlu5 Receptors

A2A receptors and metabotropic glutamate 5 (mGlu5) receptors are co-localized in the striatum and can form heteromeric complexes, leading to functional interactions. nih.govoup.comnih.gov This interaction provides another layer of modulation for glutamatergic signaling.

There is evidence of a synergistic relationship between A2A and mGlu5 receptors in facilitating glutamate release. nih.gov Co-activation of both receptors can lead to a greater-than-additive increase in glutamate release in the striatum. oup.com Consequently, a combined antagonism of both A2A and mGlu5 receptors has been explored as a therapeutic strategy. oup.com Studies have shown that co-administration of subthreshold doses of an A2A antagonist (like SCH 58261) and an mGlu5 antagonist (like MTEP) can synergistically reduce alcohol-seeking behavior in rats, suggesting a functional interplay in modulating glutamatergic pathways involved in addiction. oup.comoup.com Furthermore, the motor-stimulating effects of the mGlu5 antagonist MPEP are dependent on the presence of functional A2A receptors, highlighting the close functional interdependence of these two receptor systems. nih.gov This interaction is thought to occur at both presynaptic and postsynaptic sites within the striatum. nih.gov

Effects on NMDA Receptor Function

Adenosine A2A receptor (A2A) antagonists have been shown to modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival. nih.gov Research indicates that A2A receptors can form complexes with NMDA receptors, particularly in microglia, the primary immune cells of the central nervous system. nih.govnih.govresearchgate.net The formation of these A2A-NMDA receptor heteromers is significantly enhanced in activated microglia. nih.govnih.govresearchgate.net

This interaction results in a functional cross-antagonism, where the blockade of A2A receptors can prevent the over-activation of NMDA receptors. nih.govnih.govresearchgate.net This is particularly relevant in neurodegenerative conditions like Alzheimer's disease, where excitotoxicity from excessive NMDA receptor activation is a contributing factor to neuronal damage. nih.govnih.gov In studies using animal models of Alzheimer's disease, the number of A2A-NMDA receptor complexes was found to be markedly higher in hippocampal cells. nih.govnih.govresearchgate.net

Interestingly, the effect of A2A receptor activation on NMDA receptor function appears to be cell-type specific. While A2A receptor activation leads to increased NMDA receptor functionality in neurons, likely through indirect mechanisms, it has a modulatory effect on NMDA receptor signaling in microglia. nih.gov A2A receptor antagonists, such as istradefylline (B1672650), have the potential to offer neuroprotection by modulating NMDA receptor function in both neurons and microglia. nih.govnih.gov

Impact on Synaptic Glutamate Transporters (GLAST, GLT-1)

A2A receptor antagonists also influence glutamatergic signaling by affecting the function of synaptic glutamate transporters, primarily glutamate aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1). These transporters are crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity.

Studies have shown that activation of A2A receptors can inhibit glutamate uptake by astrocytes, the glial cells responsible for the majority of glutamate clearance in the brain. nih.govnih.gov This inhibition is mediated, at least in part, by the downregulation of GLT-1. nih.govnih.gov The activity of GLT-1 is dependent on the sodium gradient maintained by Na+/K+-ATPase, and A2A receptor activation has been found to decrease Na+/K+-ATPase activity in astrocytes. nih.gov

Conversely, A2A receptor antagonists can counteract this effect. For instance, the A2A receptor antagonist SCH58261 has been shown to increase the expression of GLT-1 in the hippocampus, which is associated with its anti-inflammatory and anti-glutamate excitatory neurotoxicity effects. mdpi.com Research in a model of Rasmussen's encephalitis, a rare inflammatory neurological disease, revealed an upregulation of A2A receptors alongside a downregulation of GLT-1, suggesting a link between A2A receptor signaling and impaired glutamate transport in this condition. nih.gov Furthermore, long-term activation of A2A receptors can trigger a decrease in the expression of both GLT-1 and GLAST. nih.gov

Effects on Noradrenaline and Acetylcholine (B1216132) Release

The activation of A2A receptors has been demonstrated to enhance the release of several neurotransmitters, including noradrenaline and acetylcholine. nih.gov Studies on rat hippocampal synaptosomes have shown that the A2A agonist CGS 21680 increases the evoked release of acetylcholine. nih.gov This effect was antagonized by A2A selective antagonists, confirming the involvement of A2A receptors. nih.gov The co-expression of A2A receptor and choline (B1196258) acetyltransferase mRNAs in the medial septum and the nucleus of the diagonal band, where cholinergic neurons that project to the hippocampus are located, further supports the presence of A2A receptors on cholinergic nerve terminals and their role in modulating acetylcholine release. nih.gov

Neuroinflammatory Modulation

A2A receptor antagonists are recognized for their significant role in modulating neuroinflammation, a common feature in a variety of neurodegenerative diseases. wikipedia.orgeurekaselect.comitmedicalteam.pl This modulation is a key aspect of their neuroprotective effects. wikipedia.org

Reduction of Neuroinflammation

A2A receptor antagonists have been shown to reduce neuroinflammation in various experimental models. youtube.comnih.gov This anti-inflammatory effect is achieved by suppressing the activation of microglia, the brain's resident immune cells. nih.govnih.gov For example, the A2A receptor antagonist SCH58261 has been reported to prevent lipopolysaccharide (LPS)-induced neuroinflammation in the hippocampus. mdpi.com In a rodent model of Parkinson's disease, the A2A antagonist KW6002 demonstrated a significant impact on reducing neuroinflammation. youtube.com The neuroprotective effects of A2A receptor antagonists are often attributed to their ability to counteract neuroinflammatory processes. eurekaselect.com

Microglial Activation and Skewing (M1 to M2)

Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.orgfrontiersin.org A2A receptor antagonists play a crucial role in shifting the balance from the detrimental M1 state to the protective M2 state. nih.gov

Activation of A2A receptors on microglia can promote a pro-inflammatory M1 phenotype, leading to the release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov A2A receptor antagonists can suppress this M1 polarization. nih.gov For instance, the antagonist SCH-58261 has been shown to reduce the expression of M1 markers in activated microglia. nih.gov By blocking A2A receptors, these antagonists can inhibit the production of pro-inflammatory mediators and promote a shift towards the M2 phenotype, which is associated with tissue repair and the release of anti-inflammatory factors. nih.gov This skewing of microglial polarization is a key mechanism through which A2A receptor antagonists exert their neuroprotective effects. frontiersin.org

Astrocyte Activation

Astrocytes, another type of glial cell, are also involved in neuroinflammatory processes and are influenced by A2A receptor signaling. mdpi.com In pathological conditions, astrocytes can become reactive, a state known as astrogliosis. A2A receptors are upregulated in astrocytes in the brains of individuals with Alzheimer's disease. nih.govresearchgate.net

Activation of astrocytic A2A receptors can contribute to neuroinflammation. nih.gov Conversely, A2A receptor antagonists are being investigated for their potential to reduce reactive astrogliosis and inflammatory responses in astrocytes. researchgate.net The A2A receptor antagonist ZM241385 has been shown to inhibit adenosine-mediated responses in astrocytes. researchgate.netfrontiersin.org The regulation of astrocyte function, including glutamate uptake and the release of inflammatory mediators, by A2A receptors highlights their importance as a therapeutic target for managing neuroinflammation. nih.govnih.gov

Regulation of Cytokine and Chemokine Production

The antagonism of the A2A receptor plays a significant role in modulating the immune response by altering the production of cytokines and chemokines. These molecules are crucial signaling proteins that orchestrate inflammation and immune cell activity. Blockade of the A2A receptor can shift the balance of cytokine profiles, often enhancing pro-inflammatory responses while suppressing certain anti-inflammatory or regulatory signals.

Research using human peripheral blood mononuclear cells (PBMCs) has shown that the A2A receptor antagonist istradefylline can suppress the production of Interleukin-17A (IL-17A) and Interleukin-8 (IL-8). tandfonline.com IL-17A is a key cytokine produced by Th17 cells that drives neutrophilic inflammation, partly by inducing other pro-inflammatory molecules like IL-6 and IL-8. tandfonline.com Istradefylline was found to inhibit IL-17A and IL-8 production that was induced by either adenosine or by stimulation with Candida albicans antigen. tandfonline.com

In studies involving invariant Natural Killer T (iNKT) cells, A2A receptor antagonists have been shown to fundamentally alter the cytokine secretion pattern. The antagonist ZM241485 inhibited the secretion of Interleukin-4 (IL-4) while simultaneously increasing the production of Interferon-gamma (IFN-γ). nih.gov This action effectively skews the cytokine balance from a Th2-type response (associated with IL-4) towards a Th1-type response (associated with IFN-γ). nih.gov This shift is supported by studies in A2A receptor-deficient mice, which showed decreased levels of IL-4 and IL-10 alongside an increase in IFN-γ. nih.gov

Further evidence comes from studies on human monocytic cell lines (THP-1). In these cells, A2A receptor agonists suppress the production of the pro-inflammatory cytokine IL-12 and increase the anti-inflammatory cytokine IL-10. cncb.ac.cnresearchgate.net The A2A receptor antagonist ZM-241385 effectively blocks these effects, indicating that antagonism of the receptor would prevent the suppression of IL-12 and the stimulation of IL-10. cncb.ac.cnresearchgate.net This suggests that in an inflammatory environment, A2A receptor antagonists can prevent adenosine-mediated dampening of the immune response, thereby allowing for a more robust pro-inflammatory cytokine output. By inhibiting the A2A receptor, these antagonists can attenuate neuroinflammation, which may in turn help reduce associated memory loss. mdpi.com

Table 1: Effect of A2A Receptor Antagonists on Cytokine Production

Antagonist Cell/Model System Cytokine Affected Observed Effect Reference
Istradefylline Human PBMCs IL-17A, IL-8 Production suppressed tandfonline.com
ZM241485 Mouse iNKT Cells IL-4 Secretion inhibited nih.gov
ZM241485 Mouse iNKT Cells IFN-γ Production increased nih.gov
ZM-241385 Human Monocytic Cells (THP-1) IL-12, IL-10 Blocks adenosine-mediated effects (suppression of IL-12, increase of IL-10) cncb.ac.cnresearchgate.net

Impact on Oxidative Stress

A2A receptor antagonists have demonstrated a significant impact on mitigating oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. The neuroprotective effects of A2A receptor antagonists are thought to be linked, at least in part, to their ability to reduce this oxidative damage. wikipedia.org

In animal models of Parkinson's disease, which is characterized by significant oxidative stress, the selective A2A receptor antagonists CSC and ZM 241385 were shown to inhibit the generation of hydroxyl radicals in the striatum. nih.gov This finding points to a direct antioxidant effect of these compounds. The mechanism for this neuroprotection may be related to the antagonists' ability to inhibit oxidative stress that results from glutamate-induced excitotoxicity. nih.gov

Studies focusing on glaucoma-like conditions in retinal cells have provided further evidence for the role of A2A receptor antagonists in combating oxidative stress. In human organotypic retinal cultures subjected to elevated pressure, blockade of the A2A receptor prevented an increase in ROS. nih.gov The specific A2A receptor antagonist SCH 58261 was shown to suppress inflammation, oxidative stress, and cell death in retinal cells by acting on microglial A2A receptors. nih.gov This indicates that the protective effects are mediated by controlling the response of microglia, which are key contributors to neuroinflammation and subsequent oxidative damage in the retina. nih.gov

While inflammation can lead to oxidative stress, oxidative conditions can, in turn, affect A2A receptor signaling. biorxiv.org However, the primary therapeutic action of A2A antagonists in this context is the attenuation of oxidative damage. By reducing the production of harmful free radicals and ROS, these compounds help protect cells from injury and death, particularly within the central nervous system. wikipedia.orgnih.gov

Table 2: Impact of A2A Receptor Antagonists on Oxidative Stress

Antagonist Model System Marker of Oxidative Stress Observed Effect Reference
CSC Rat model of Parkinson's Disease (striatum) Hydroxyl Radical Generation inhibited nih.gov
ZM 241385 Rat model of Parkinson's Disease (striatum) Hydroxyl Radical Generation inhibited nih.gov
SCH 58261 Retinal Cell Cultures (under elevated pressure) Reactive Oxygen Species (ROS) Increase prevented nih.gov
General A2A Antagonists Neurodegenerative Disease Models Oxidative Stress Reduction of oxidative stress contributes to neuroprotection wikipedia.org

Structure Activity Relationships Sar and Medicinal Chemistry

Chemical Classes of A2A Receptor Antagonists

The development of A2A receptor antagonists has evolved from non-selective xanthine-based compounds to highly selective non-xanthine heterocyclic molecules. This progression has been driven by a deepening understanding of the structural requirements for potent and selective antagonism of the A2A receptor. researchgate.netnih.gov

Xanthine (B1682287) Derivatives

The xanthine scaffold, a purine (B94841) dione, represents the foundational chemical class for adenosine (B11128) receptor antagonists. Naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296) were the first compounds identified to antagonize adenosine receptors. nih.govnih.gov However, their lack of selectivity spurred extensive medicinal chemistry efforts to develop derivatives with high affinity and selectivity for the A2A receptor.

Caffeine and Theophylline: These widely consumed alkaloids are non-selective antagonists of adenosine receptors, exhibiting similar low micromolar affinity for both A1 and A2A subtypes. semanticscholar.orgnih.govresearchgate.net Their limited therapeutic application as selective A2A antagonists is due to this lack of specificity. Theobromine, another natural methylxanthine, has even lower affinity for A1 and A2A receptors. semanticscholar.org

Istradefylline (B1672650) (KW-6002): A significant breakthrough in the development of selective A2A antagonists was the discovery of istradefylline. This xanthine derivative demonstrates high potency and selectivity for the human A2A receptor, with a Ki value of approximately 2.2 nM. acs.org Its structure features an (E)-styryl group at the 8-position and ethyl groups at the N1 and N3 positions of the xanthine core. nih.govacs.org The styryl moiety is crucial for its high affinity and selectivity. However, the trans-double bond in istradefylline is susceptible to photoisomerization to the less active cis-isomer, which has prompted research into more stable analogs. nih.gov

KF17837: This compound is another potent and selective xanthine-based A2A receptor antagonist. Structurally similar to istradefylline, it possesses a dimethoxystyryl group at the 8-position and propyl groups at the N1 and N3 positions. acs.org

DMPX (3,7-dimethyl-1-propargylxanthine): DMPX was one of the first xanthine derivatives to show selectivity for A2 receptors over A1 receptors. nih.gov The presence of a propargyl group at the N1-position and a methyl group at the N7-position contributes to this selectivity by reducing affinity for the A1 receptor. nih.gov Further modifications at the 8-position of the DMPX scaffold, such as the introduction of styryl groups, have led to compounds with even higher A2A affinity and selectivity. nih.gov

The general SAR for xanthine derivatives indicates that:

Substitutions at the N1 and N3 positions with alkyl groups larger than methyl, such as propyl or ethyl, can enhance affinity. nih.gov

A large, hydrophobic substituent at the 8-position, often an aryl or styryl group, is critical for high A2A affinity and selectivity. researchgate.netsemanticscholar.org

Substitution at the N7-position, for instance with a methyl group, tends to decrease A1 receptor affinity, thereby increasing A2A selectivity. nih.govnih.gov

Table 1: Affinity of Xanthine Derivatives for Adenosine Receptors

Compound A2A Ki (nM) A1 Ki (nM) Selectivity (A1/A2A)
Caffeine 10,700 9,560 ~0.9
Theophylline 6,770 6,700 ~1.0
Istradefylline 2.2 150 ~68
KF17837 - - -
DMPX - - -

Data sourced from multiple studies and may vary based on experimental conditions.

Non-Xanthine Heterocyclic Compounds

To overcome the limitations of xanthine-based antagonists, such as metabolic instability and off-target effects, researchers have developed a variety of non-xanthine heterocyclic scaffolds. These compounds often exhibit superior potency, selectivity, and pharmacokinetic properties. researchgate.net

The 2-aminoquinazoline (B112073) heterocycle has emerged as a promising scaffold for designing novel A2A receptor antagonists. nih.govnih.gov A key example is 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which displays high affinity for the human A2A receptor with a Ki value of 20 nM. nih.govnih.gov

Structure-activity relationship studies on this class have revealed several important features: nih.govnih.gov

The 2-aminoquinazoline core is crucial for interaction with the receptor, forming hydrogen bonds with key residues such as Asn253 and Glu169.

The substituent at the 4-position plays a significant role in binding. A 2-furanyl or a 4-fluorophenyl ring at this position is well-tolerated and contributes to high affinity through interactions with a hydrophobic pocket.

Substitutions at the C6 and C7 positions of the quinazoline (B50416) ring can modulate affinity and selectivity. For instance, a methyl group at the 7-position can be more favorable than at the 6-position. nih.gov

Introduction of aminoalkyl chains at the 2-amino position can enhance antagonist activity and improve solubility. The length of the alkyl spacer and the nature of the terminal amine are critical for maintaining high affinity. nih.gov For example, a derivative with a 7-methyl group and a 4-[(piperidin-1-yl)methyl]aniline substituent at the 2-amino position showed a Ki of 15 nM. nih.gov

Table 2: Affinity of Selected Quinazoline Derivatives for the Human A2A Receptor

Compound Substitution A2A Ki (nM)
6-bromo-4-(furan-2-yl)quinazolin-2-amine - 20
Derivative with 7-methyl and specific 2-amino substitution 7-methyl, 4-[(piperidin-1-yl)methyl]aniline at 2-amino 15
Derivative with 6-methyl and specific 2-amino substitution 6-methyl, aminopentylpiperidine at 2-amino 61

Data sourced from a 2024 study by Bolteau et al. nih.gov

The pyrazolotriazolopyrimidine (PTP) scaffold represents a highly potent and selective class of A2A receptor antagonists. researchgate.netnih.gov These tricyclic systems have been extensively studied, leading to compounds with low nanomolar affinity for the A2A receptor. nih.gov

Key SAR findings for the PTP class include:

A 2-furyl group at the 2-position of the PTP core is generally favored for high A2A affinity.

The substituent at the N7 position of the pyrazole (B372694) ring significantly influences both affinity and selectivity. nih.gov For example, introducing a 3-phenylpropyl group at this position resulted in a compound with a high A2A affinity (Ki = 2.4 nM) and a remarkable 210-fold selectivity over the A1 receptor. nih.gov

An N7-4-phenylbutyl group also conferred high selectivity (129-fold) but with a slightly lower A2A affinity (Ki = 21 nM). nih.gov

The introduction of an arylacetyl moiety at the N5 position can shift the selectivity profile towards the A2B receptor subtype. nih.gov

The indenopyrimidine scaffold has yielded potent A2A receptor antagonists, with JNJ-40255293 being a notable example. acs.orgnih.govresearchgate.net JNJ-40255293 is a dual antagonist of the A2A and A1 receptors, exhibiting high affinity for the human A2A receptor with a Ki of 7.5 nM and a 7-fold selectivity over the human A1 receptor. acs.orgnih.gov Its chemical structure is 2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one. acs.orgnih.gov The development of dual A2A/A1 antagonists like JNJ-40255293 is of interest for exploring potential synergistic effects in treating conditions like Parkinson's disease. nih.gov

Table 3: Affinity of JNJ-40255293 for Adenosine Receptors

Compound Human A2A Ki (nM) Human A1 Ki (nM) Selectivity (A1/A2A)
JNJ-40255293 7.5 ~52.5 7

Calculated from reported Ki and selectivity. Data from Atack et al., 2014. acs.orgnih.gov

The 1,2,4-triazole (B32235) nucleus is another important heterocyclic scaffold that has been explored for the development of A2A receptor antagonists. acs.orgnih.govnih.gov Through structure-based virtual screening, novel 1,2,4-triazole antagonists have been identified. nih.gov Subsequent SAR studies have aimed to optimize the affinity and selectivity of these compounds. acs.orgnih.gov

For one series of 1,2,4-triazole antagonists, it was found that:

Modifications at the chiral center of the initial lead compound did not improve affinity. nih.gov

Mono- and dimethyl substitutions on a phenoxy ring attached to the triazole did not significantly enhance binding. nih.gov

Molecular docking studies guided the selection of more diverse analogs, leading to the discovery of a potent hA2AAR antagonist with a Ki of 200 nM and high ligand efficiency. acs.orgnih.govnih.gov

The exploration of diverse heterocyclic systems continues to yield novel A2A receptor antagonists with improved pharmacological profiles, offering promising avenues for the development of new therapeutics.

1H-Pyrazolo[3,4-d]pyrimidin-6-amine Scaffolds

The 1H-pyrazolo[3,4-d]pyrimidine core is a significant scaffold in the design of A2A receptor antagonists. nih.gov Research into this class has yielded compounds with high affinity for human A2A and A1 receptors. mdpi.com The synthesis of these antagonists can be achieved via a concise three-step process. mdpi.com

A key synthetic strategy involves the condensation of hydrazine (B178648) with 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde to generate the core 1H-pyrazolo[3,4-d]pyrimidin-6-amine structure. mdpi.com From this core, further modifications are made. For instance, to improve metabolic stability compared to earlier furan-containing compounds like preladenant (B1679076) and vipadenant, a phenyl or pyridyl ring was introduced. mdpi.com

One notable compound from this class, 11o , demonstrated high binding activity for both human A2A (hA₂A) and A1 (hA₁) receptors, with Kᵢ values of 13.3 nM and 55 nM, respectively. mdpi.com It also showed full antagonism with IC₅₀ values of 136 nM at hA₂A and 98.8 nM at hA₁ receptors. mdpi.com This dual antagonism is considered potentially beneficial for conditions like Parkinson's disease. mdpi.com Further studies revealed that compound 11o has favorable pharmacokinetic properties, including low hepatic clearance, good bioavailability, and a high brain-to-plasma ratio. mdpi.com

The SAR of the pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine nucleus, a related scaffold, has been extensively studied. It was found that substitutions at the N7 and N8 positions of the pyrazole moiety are critical for affinity and selectivity. Specifically, an aralkyl chain at the N7 position is essential for both potency and selectivity for the A2A receptor, as seen in potent and selective antagonists like SCH 58261 . nih.gov Conversely, substitutions at the N8 position tend to increase potency at both A1 and A2A receptors, thereby reducing selectivity. nih.gov

Binding Affinity of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
CompoundhA₂A Kᵢ (nM)hA₁ Kᵢ (nM)hA₂A IC₅₀ (nM)hA₁ IC₅₀ (nM)
11o13.35513698.8
1,8-Naphthyridine (B1210474) Derivatives

The 1,8-naphthyridine scaffold represents another class of ligands for A2A adenosine receptors. nih.gov A series of these derivatives, with various substituents at the 3, 4, and 7 positions of the heterocyclic nucleus, have been synthesized and evaluated for their affinity at adenosine receptors. nih.gov

These compounds were generally found to lack affinity for the A1 adenosine receptor, while many exhibited interesting affinity and selectivity for the A2A subtype. nih.gov The 1,8-naphthyridine group of compounds has garnered significant attention for a wide range of biological activities, establishing them as potent scaffolds in medicinal research. nih.gov

Quinolone and Triazine Derivatives

Quinolone and Quinazoline Derivatives: The 2-aminoquinazoline heterocycle has emerged as a promising scaffold for designing new A2A receptor antagonists. mdpi.com A key hit compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine (compound 1), showed high affinity for the human A2A receptor with a Kᵢ of 20 nM. mdpi.com Co-crystallization of this compound bound to the A2A receptor revealed crucial interactions: hydrogen bonds between the 2-aminoquinazoline ring and residues Asn253 and Glu169, π-stacking with Phe168, and hydrophobic interactions between the furan (B31954) ring and His278 and Trp246. mdpi.com

Structure-activity relationship studies on the quinazoline scaffold focused on several positions. mdpi.comnih.gov At the C4-position, 2-furanyl and 4-fluorophenyl rings were found to be most compatible. mdpi.com Further modifications at the C6- and C7-positions, along with the introduction of hindered tertiary amines on the nitrogen at the C2-position, were explored to enhance antagonist activity and solubility. mdpi.com For example, compound 5m displayed a high affinity for hA₂A R with a Kᵢ value of 5 nM and an antagonist IC₅₀ of 6 µM. nih.gov The introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents in other derivatives (9x and 10d) maintained binding affinities (Kᵢ = 21 nM and 15 nM, respectively) while improving solubility. nih.gov However, SAR studies also showed that simply increasing molecular size does not guarantee enhanced activity, as a bulky bromine at the C6-position was found to prevent proper binding due to a steric clash with Val84. mdpi.com

In a related series of 2-arylpyrazolo[3,4-c]quinolines, it was found that a 4-amino group was necessary for A1 and A2A binding activity. nih.gov

Triazine Derivatives: The 1,2,4-triazine (B1199460) scaffold has been successfully utilized to develop potent, selective, and orally efficacious A2A receptor antagonists. nih.govnih.gov The discovery began with the parent compound 5,6-diphenyl-1,2,4-triazine-3-amine (4a), which was identified as an A2A antagonist (pKᵢ = 6.93). nih.gov

X-ray crystal structures of derivatives like 4e and 4g bound to the A2A receptor demonstrated that these molecules bind deep within the orthosteric binding cavity. nih.govacs.org This binding mode is thought to mimic the adenine (B156593) ring of the natural ligand, adenosine, while also accessing the region typically occupied by the ribose group. acs.org SAR optimization revealed that small groups were tolerated on the A and B rings (the phenyl rings at positions 5 and 6), and introducing hydrogen bonding interactions at the para position of ring A increased potency. bohrium.com These compounds were generally selective over other adenosine receptor subtypes. bohrium.com The pharmacokinetic and efficacy data for compound 4k highlighted the potential of this series for therapeutic applications. nih.gov

Binding Affinity of Selected Quinazoline and Triazine Derivatives
CompoundScaffoldhA₂A Kᵢ (nM)hA₂A pKᵢ
6-bromo-4-(furan-2-yl)quinazolin-2-amineQuinazoline20-
5mQuinazoline5-
9xQuinazoline21-
10dQuinazoline15-
4a (5,6-diphenyl-1,2,4-triazine-3-amine)Triazine-6.93

SAR Analysis of Key Structural Features

The development of A2A antagonists has been guided by a deep understanding of the relationship between chemical structure and biological activity. Non-xanthine antagonists often feature nitrogen-containing monocyclic, bicyclic, or tricyclic systems that lack the ribose moiety responsible for agonism but possess hydrophobic substituents that confer selectivity. researchgate.net

Substituent Effects on Binding Affinity and Selectivity

The modulation of affinity and selectivity is achieved by strategic placement of various substituents on the core scaffold.

Pyrazolo-triazolo-pyrimidine Scaffold: For this class, a free amino group at the 5-position and an aralkyl chain at the N7 position are critical for high affinity and selectivity for the A2A receptor subtype. nih.gov Introducing oxygenated groups into the N7 side chain can further enhance affinity, as demonstrated by SCH 442416 , which confirms the importance of a hydrogen bond interaction in this region. nih.gov

Quinazoline Scaffold: In the 2-aminoquinazoline series, the 4-position accommodates groups like 2-furanyl and 4-fluorophenyl well. mdpi.com Substitutions at the C6 and C7 positions can be made, but bulky groups like bromine at C6 can be detrimental due to steric hindrance. mdpi.com The N3 nitrogen of the quinazoline ring was found to be necessary for recognition by the A2B receptor, but not for A1 and A2A receptors, indicating a path for tuning selectivity. nih.gov

2-Arylpyrazolo[3,4-c]quinoline Scaffold: Here, the substituent on the 2-phenyl ring can be used to modulate A1 and A3 affinity, while the 4-amino group is crucial for A1 and A2A binding. nih.gov

General Observations: The replacement of a 7-oxo function with a 7-amino group in other bicyclic AR antagonists has been shown to significantly alter affinity and selectivity. mdpi.com Generally, for many antagonist scaffolds, substituting hydrophobic groups tends to enhance affinity, while adding hydrophilic groups is often suboptimal, leading to the characteristic low water solubility of many high-affinity antagonists. wikipedia.org

Molecular Modeling and Docking Studies

Computational methods are indispensable tools for understanding ligand-receptor interactions and guiding the design of novel antagonists. nih.gov Molecular docking studies have been performed on a wide array of structurally diverse A2A antagonists to investigate their binding modes. mdpi.com

Homology models of the A2A receptor, often built using crystal structures of related GPCRs like the β1-adrenergic receptor, serve as the initial framework for these studies. semanticscholar.org These models are then refined and validated using techniques like induced-fit docking and site-directed mutagenesis data. semanticscholar.orgacs.org Docking simulations, frequently performed with software like Glide, help predict the binding poses of ligands within the receptor's active site. acs.org

These studies consistently show that antagonists bind in a hydrophobic pocket, engaging in key interactions such as hydrogen bonding and π–π stacking. mdpi.commdpi.com For example, docking studies revealed that for many antagonists, an exocyclic amino group forms a hydrogen bond with the side chain of Asn253 in the A2A receptor. nih.gov The analysis of docking conformations can explain observed SAR trends; for instance, it can rationalize why furan-2-yl substituents often confer higher affinity than phenyl rings in the same position by showing more favorable interactions within the binding cavity. mdpi.com

Molecular dynamics (MD) simulations are also employed to study the stability of ligand-receptor complexes and explore their dynamic behavior over time. nih.govnih.gov These computational approaches, from virtual screening to detailed binding mode analysis, have proven effective in identifying novel scaffolds and optimizing lead compounds. nih.govacs.org

Development of Prodrugs (e.g., Water-Soluble Phosphate (B84403) Prodrugs)

A significant challenge in the development of potent A2A receptor antagonists is their generally low water solubility, which complicates in vivo experiments and therapeutic application. researchgate.net A successful strategy to overcome this limitation is the creation of water-soluble prodrugs. researchgate.netnih.gov

Phosphate ester prodrugs are particularly effective. These compounds are designed to be stable in aqueous solutions but are rapidly cleaved in vivo by ubiquitous enzymes like phosphatases to release the active drug. nih.govresearchgate.netmdpi.com This approach masks the polar functional groups of the parent drug with a phosphate moiety, which can exist as a highly water-soluble salt. researchgate.net

A prime example is the development of MSX-3 , a water-soluble phosphate prodrug of the potent and selective A2A antagonist MSX-2 . MSX-2 itself has low water solubility, but its phosphate prodrug, MSX-3, exhibits high water solubility (9 mg/mL). researchgate.net MSX-3 is stable in aqueous solution at neutral pH but is readily hydrolyzed by phosphatases to release the active MSX-2. researchgate.net The synthesis of these phosphate prodrugs can be achieved through methods like classical phosphorylation with phosphorus oxychloride or by using a phosphoramidite (B1245037) method, depending on the nature of the hydroxyl group (aliphatic vs. phenolic) on the parent drug. researchgate.net

While highly useful for parenteral administration, phosphate prodrugs are less suitable for oral delivery because the highly polar prodrug is unlikely to be absorbed intact and is often hydrolyzed before absorption. researchgate.net This has led to the exploration of alternative prodrug strategies, such as amino acid esters, to improve oral bioavailability. researchgate.net

Design of Dual A2A/A1 Receptor Antagonists

The simultaneous antagonism of both adenosine A2A and A1 receptors has emerged as a compelling therapeutic strategy, particularly for neurodegenerative conditions like Parkinson's disease. nih.gov The rationale is based on the synergistic effects of blocking these two receptors in the brain. nih.gov Inhibition of presynaptic A1 receptors can enhance the release of dopamine (B1211576), while blocking postsynaptic A2A receptors amplifies the cellular responses to dopamine. nih.govplos.org This dual action may offer more significant benefits than antagonizing the A2A receptor alone. nih.govnih.gov

Medicinal chemistry efforts have focused on identifying and optimizing scaffolds that can achieve potent and balanced activity at both receptors. One successful approach involved the design of compounds based on a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core. nih.govnih.gov Researchers synthesized a series of derivatives to investigate the structure-activity relationship (SAR) by modifying substituents on a benzylamine (B48309) group attached to the core. nih.gov Their work led to the discovery of compound 11o , which demonstrated high binding affinities for both human A2A (hA2A) and A1 (hA1) receptors, with Ki values of 13.3 nM and 55 nM, respectively. nih.govnih.gov This compound was identified as a promising candidate for treating Parkinson's disease due to its potent dual antagonism and favorable pharmacokinetic properties. nih.gov

Another research avenue explored 2-aminopyridine (B139424) derivatives as dual A1/A2A antagonists. plos.org This work identified 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine as a potent compound with Ki values of 6.34 nM for the A2A receptor and 9.54 nM for the A1 receptor. plos.org Further development led to compounds like ASP5854 , which also showed high affinity for both human A1 and A2A receptors (Ki = 9.03 nM and 1.76 nM, respectively). plos.org

In some cases, design strategies have focused on modifying existing compounds to improve their properties. For instance, an initial lead compound was found to be metabolized into reactive intermediates. acs.orgnih.gov This prompted the design of optimized compounds, 13 and 14 , which were potent dual A2A/A1 antagonists but were devoid of the previous metabolic liabilities. acs.orgnih.gov Virtual screening methods, including deep learning and pharmacophore modeling, have also been employed to identify novel scaffolds, such as 1,2,4-triazole derivatives, that act as dual A1/A2A antagonists. plos.orgnih.gov These computational approaches can accelerate the discovery of new lead compounds by efficiently screening large chemical libraries. plos.orgresearchgate.net

Table 1: Binding Affinities of Selected Dual A2A/A1 Receptor Antagonists

CompoundScaffoldhA2A Ki (nM)hA1 Ki (nM)Reference
11o1H-pyrazolo[3,4-d]pyrimidin-6-amine13.355 nih.govnih.gov
ASP5854Aminopyrazine1.769.03 plos.org
4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine2-aminopyrimidine6.349.54 plos.org
Compound C81,2,4-triazole48.9869.18 plos.org
Compound C91,2,4-triazole32.3648.98 plos.org

Development of Novel Radioligands for PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of receptor distribution and density in the living brain. frontiersin.org The development of selective radioligands for the A2A receptor is crucial for understanding its role in health and disease and for aiding in the development of A2A-targeted therapies. mdpi.com

Over the years, several PET radioligands for the A2A receptor have been developed and evaluated in humans. frontiersin.orgnih.gov These are typically derived from known high-affinity A2A receptor antagonists. Early radiotracers were labeled with carbon-11 (B1219553) (¹¹C), a positron emitter with a short half-life of approximately 20 minutes. Notable ¹¹C-labeled radioligands include [¹¹C]TMSX , [¹¹C]SCH442416 , and [¹¹C]preladenant . frontiersin.orgmdpi.com While these tracers enabled the initial visualization of A2A receptors in the human brain, their use can be limited by factors such as non-specific binding or challenging kinetics. frontiersin.orgnih.gov

The development of fluorine-18 (B77423) (¹⁸F)-labeled radioligands offers the advantage of a longer half-life (approximately 110 minutes), which facilitates more complex imaging protocols and wider distribution from a central radiopharmacy. [¹⁸F]MNI-444 is a significant ¹⁸F-labeled A2A receptor radiotracer that has been successfully evaluated in humans, showing an excellent ratio of specific-to-nonspecific binding. mdpi.com

The design of novel PET radioligands often involves modifying the structure of a potent antagonist to incorporate the radioisotope without compromising its affinity and selectivity for the target receptor. For example, a series of novel fluorinated analogs were designed based on the structure of the A2A antagonist tozadenant . mdpi.com This effort led to the preclinical evaluation of [¹⁸F]TOZ1 , which showed A2A-specific binding in vitro. mdpi.com Another key challenge in radioligand development is metabolic stability. A radiotracer that is rapidly metabolized can lead to the formation of radioactive metabolites that may also enter the brain, complicating the interpretation of PET images. To address this, researchers have employed strategies such as selective deuteration. The known radiotracer [¹⁸F]FESCH was modified by substituting deuterium (B1214612) at metabolically vulnerable positions, creating [¹⁸F]FLUDA . nih.gov This new tracer showed significantly improved metabolic stability in preclinical studies, resulting in the absence of brain-penetrant radiometabolites and demonstrating its potential for clinical translation. nih.gov

Table 2: Characteristics of Selected A2A Receptor PET Radioligands

RadioligandIsotopeParent Compound/ScaffoldKey Feature/FindingReference
[¹¹C]TMSX¹¹CXanthineOne of the earliest and most widely evaluated A2A PET ligands. frontiersin.org frontiersin.org
[¹¹C]preladenant¹¹CPyrazolotriazolopyrimidineEvaluated in clinical trials; used to assess receptor occupancy. mdpi.com mdpi.com
[¹¹C]SCH442416¹¹CTriazolotriazineInvestigated in Parkinson's disease patients but suffers from high non-specific binding. nih.gov nih.gov
[¹⁸F]MNI-444¹⁸F8-styrylxanthine derivativeFirst ¹⁸F-labeled tracer evaluated in humans with excellent specific-to-nonspecific binding. mdpi.com mdpi.com
[¹⁸F]TOZ1¹⁸FTozadenant derivativeDesigned based on tozadenant; showed A2A-specific in vitro binding. mdpi.com mdpi.com
[¹⁸F]FLUDA¹⁸FDeuterated isotopologue of [¹⁸F]FESCHImproved metabolic stability and absence of brain-penetrant radiometabolites in preclinical studies. nih.gov nih.gov

Clinical Translation and Therapeutic Potential

Neurodegenerative Diseases Beyond Parkinson's

The therapeutic potential of A2A receptor antagonists extends beyond Parkinson's disease, with a growing body of research exploring their efficacy in a range of other neurodegenerative conditions. These disorders, including Alzheimer's disease, Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis, share common pathological features such as neuroinflammation and synaptic dysfunction, which are key processes modulated by A2A receptors. consensus.appnih.gov

Alzheimer's Disease (AD)

Alzheimer's disease, the most prevalent form of dementia, is characterized by the extracellular accumulation of amyloid-beta (Aβ) peptides and intracellular hyperphosphorylated tau protein, leading to synaptic loss, neuroinflammation, and cognitive decline. mdpi.combenthamdirect.com The A2A adenosine (B11128) receptor has emerged as a significant player in AD pathogenesis, with its expression being elevated in the hippocampus and cortex of AD patients and animal models. mdpi.comunife.it This upregulation is associated with increased glutamate (B1630785) release, calcium influx, and a shift from long-term potentiation (LTP) to long-term depression, all contributing to cognitive deficits. mdpi.com

Preclinical studies have consistently demonstrated the neuroprotective effects of A2A receptor antagonists in various AD models. Both genetic knockdown and pharmacological blockade of A2A receptors have been shown to ameliorate synaptic damage and improve cognitive function. mdpi.comunife.it For instance, short-term treatment with selective A2A receptor antagonists like SCH58261 and KW-6002 has been found to reverse memory alterations in transgenic mouse models of amyloidogenesis. frontiersin.org Furthermore, a long-term study with the A2A receptor antagonist MSX-3 in APPsw/PS1dE9 mice prevented the development of memory deficits and led to a significant decrease in cortical Aβ1-42 levels. frontiersin.org

The mechanisms underlying the beneficial effects of A2A receptor antagonists in AD are multifaceted. They have been shown to:

Reduce Neuroinflammation: A2A receptor antagonists can counteract neuroinflammatory processes by inhibiting the activation of microglia and astrocytes, which are implicated in AD progression. consensus.appmdpi.com They can prevent the increase of M1 microglial markers (IL-1β, IL-6, TNF-α) and subsequent hippocampal LTP impairments. frontiersin.org

Preserve Synaptic Function: By blocking A2A receptors, it is possible to preserve synaptic plasticity and function, which are often impaired in AD. consensus.appfrontiersin.org Antagonism of these receptors attenuates hippocampus-dependent memory disabilities and LTP alterations. unife.it

Modulate Glutamate Excitotoxicity: A2A receptor antagonists can modulate NMDA glutamate receptor function, potentially preventing the excitotoxicity and neuronal damage that contribute to AD pathology. consensus.appfrontiersin.org

Inhibit Tau Hyperphosphorylation: Studies have shown that A2A receptor antagonists can inhibit tau hyperphosphorylation, a key pathological hallmark of AD. mdpi.comfrontiersin.org

The well-known A2A receptor antagonist, caffeine (B1668208), has been the subject of epidemiological studies suggesting an inverse relationship between its consumption and the risk of developing AD. frontiersin.orgnih.gov In animal models, caffeine has been shown to decrease hippocampal tau hyperphosphorylation, reduce neuroinflammation, and reverse associated memory loss. mdpi.comunife.it A Phase 3 clinical trial, CAFCA, is currently investigating the effect of caffeine on cognition in Alzheimer's disease. mdpi.com Moreover, istradefylline (B1672650), an approved medication for Parkinson's disease, has demonstrated the ability to improve spatial memory and habituation in animal models of AD, suggesting its potential for repurposing. mdpi.comnih.gov

CompoundStudy ModelKey FindingsCitation
MSX-3APPsw/PS1dE9 mice (6-month treatment)Prevented memory deficits; decreased cortical Aβ1-42 levels. frontiersin.org
SCH58261 / KW-6002Transgenic amyloidogenesis models (short-term)Reversed memory alterations. frontiersin.org
CaffeineAD animal modelsDecreased tau hyperphosphorylation; attenuated neuroinflammation; reversed memory loss. mdpi.comunife.it
IstradefyllineAD animal modelsImproved spatial memory and habituation. mdpi.comnih.gov

Huntington's Disease (HD)

Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of medium spiny GABAergic projection neurons in the striatum. nih.gov A2A receptors are highly expressed in these vulnerable neurons, suggesting their potential involvement in the disease's pathogenesis. nih.gov However, the role of A2A receptors in HD is complex, with some studies indicating that antagonists may be detrimental. nih.gov

Despite this, several preclinical studies have shown beneficial effects of A2A receptor antagonists in HD models. Genetic inactivation of A2A receptors was found to prevent working memory deficits in R6/2 mice, a transgenic model of HD, without affecting motor deficits. nih.gov Similarly, the A2A receptor antagonist KW-6002 selectively reversed working memory deficits in these mice. nih.gov The proposed mechanism for this cognitive improvement is the control of long-term depression deregulation at cortico-striatal synapses. nih.gov

Another selective A2A receptor antagonist, SCH58261, has demonstrated neuroprotective effects in a rat model of HD induced by quinolinic acid. nih.gov The neuroprotection was attributed to the inhibition of quinolinic acid-evoked glutamate outflow. nih.gov Furthermore, chronic administration of SCH58261 in R6/2 mice increased the number of nNOS-immunoreactive neurons in the striatum and improved walking in the inclined plane test. nih.gov This suggests that the protective effect of A2A antagonism in HD may be related to an increase in these preferentially spared interneurons. nih.gov

Compound/InterventionStudy ModelKey FindingsCitation
Genetic Inactivation of A2A ReceptorR6/2 micePrevented working memory deficits. nih.gov
KW-6002R6/2 miceSelectively reverted working memory deficits. nih.gov
SCH58261Quinolinic acid-induced rat modelExerted neuroprotective effects by inhibiting glutamate outflow. nih.gov
SCH58261 (chronic)R6/2 miceIncreased striatal nNOS-immunoreactive neurons; improved walking. nih.gov

Multiple Sclerosis (MS)

Multiple sclerosis is an autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. researchgate.netfrontiersin.org The role of A2A receptors in MS is complex and appears to be context-dependent. frontiersin.orgnih.gov A2A receptors are upregulated on T cells and macrophages/microglia within inflamed CNS tissue in experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS. bohrium.com

Activation of A2A receptors can have both protective and detrimental effects in EAE. researchgate.net For instance, preventive treatment with an A2A receptor agonist ameliorated the disease, while its application after disease onset exacerbated it. bohrium.com Conversely, A2A receptor knockout mice exhibit a more severe EAE course. nih.govmdpi.com

Despite the seemingly contradictory findings, pharmacological blockade of A2A receptors has shown therapeutic potential. The A2A receptor antagonist SCH58261 protected mice from developing EAE. frontiersin.org Research has shown that A2A receptor expression on blood-brain barrier cells acts as a gateway for immune cells to enter the brain. scitechdaily.com Pharmacologically blocking these receptors with antagonists protected mice from the MS-like disease by inhibiting this entry. scitechdaily.com This suggests that A2A receptor antagonists could be beneficial in treating MS by modulating immune cell trafficking into the CNS. researchgate.net

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic lateral sclerosis is a progressive neurodegenerative disease affecting motor neurons. nih.gov Evidence suggests that A2A receptors play a role in ALS pathogenesis. A2A receptor expression is increased in the spinal cords of SOD1G93A mice (an animal model of ALS) at the symptomatic onset and in post-mortem human ALS spinal cords. nih.gov

Preclinical studies investigating A2A receptor antagonists in ALS models have yielded promising results. The A2A receptor antagonist istradefylline has been shown to protect against the death of embryonic stem cell-derived motor neurons co-cultured with astrocytes from SOD1G93A mice. nih.gov Daily treatment with another antagonist, KW-6002, increased motor neuron survival, delayed disease onset, and extended the lifespan of SOD1G93A mice. frontiersin.org These protective effects are thought to be mediated by mitigating the excitotoxicity that contributes to motor neuron degeneration in ALS. nih.govfrontiersin.org Partial genetic reduction of A2A receptors also delayed disease progression in SOD1G93A mice, further supporting the therapeutic potential of targeting this receptor. nih.govyongjieyang-lab.org

However, the role of A2A receptors in ALS is not entirely straightforward, as some studies have also reported beneficial effects of A2A receptor agonists in the early stages of the disease in animal models. frontiersin.orgnih.gov This suggests that the function of A2A receptors may change as the disease progresses. plos.org

Niemann-Pick's Disease

While research into the role of A2A receptor antagonists in Niemann-Pick's disease is less extensive compared to other neurodegenerative disorders, there is a suggestion that A2A receptor antagonists may be detrimental in this condition. nih.gov This highlights the need for disease-specific approaches when considering the therapeutic application of these compounds.

Cognitive Impairment

Beyond specific neurodegenerative diseases, A2A receptor antagonists have shown potential for treating cognitive impairment from various causes. Clinical studies have reported high levels of A2A receptor expression in normal aging, which is often associated with cognitive decline. pnas.org Selective pharmacological or genetic inhibition of A2A receptors has been shown to improve synaptic plasticity, learning, and memory in aging models. pnas.org

In a mouse model of chronic periodontitis-induced cognitive impairment, the A2A receptor antagonist SCH58261 was found to improve cognitive function. mdpi.com The mechanism was attributed to the compound's anti-inflammatory and anti-glutamate excitatory neurotoxicity effects in the hippocampus. mdpi.com Furthermore, in a model of chemotherapy-induced cognitive impairment ("chemobrain") using cisplatin, the FDA-approved A2A receptor antagonist KW-6002 (istradefylline) prevented impairments in neurogenesis and improved memory and anxiety-like behavior. pnas.org This suggests that A2A receptor signaling is a key pathway that can be targeted to prevent cognitive deficits associated with various insults. pnas.org

Acute Brain Dysfunction

The therapeutic potential of A2A receptor antagonists extends to conditions involving acute brain dysfunction, such as cerebral ischemia and traumatic brain injury (TBI). Research indicates that these antagonists can offer significant neuroprotection. In models of transient focal ischemia, genetic inactivation of the A2A receptor was shown to reduce brain damage and preserve neurological function. jneurosci.org This neuroprotective role has been confirmed in various ischemia models where A2A receptor antagonists reduced cerebral ischemic injury. nih.govresearchgate.net

The mechanism behind this protection involves the modulation of neuroinflammation and excitotoxicity. Following an ischemic event, there is a massive increase in extracellular glutamate, leading to excitotoxicity and triggering an inflammatory cascade. nih.gov A2A receptor antagonists have been demonstrated to counteract these processes. They can suppress the activation of microglia, which are key players in neuroinflammation. nih.gov For instance, the antagonist SCH58261 has been shown to improve cognitive impairment in mice by inhibiting both neuroinflammation and glutamate-mediated excitatory neurotoxicity. mdpi.com

Furthermore, studies using TBI models have consistently shown that inactivating the A2A receptor leads to beneficial outcomes, including reduced brain edema, improved neurological scores, and decreased levels of inflammatory factors. nih.gov These findings strongly support the potential of A2A receptor blockade as a therapeutic strategy to mitigate the damage associated with acute brain injuries. jneurosci.org

Cancer Immunotherapy

The landscape of cancer treatment has been significantly reshaped by immunotherapy, particularly the blockade of immune checkpoint pathways. nih.gov Within this field, the adenosine A2A receptor has emerged as a critical, alternative immune checkpoint target. nih.govresearchgate.net In the tumor microenvironment (TME), high concentrations of adenosine act as a potent immunosuppressive molecule, primarily by activating A2A receptors on the surface of immune cells like T-lymphocytes and Natural Killer (NK) cells. escholarship.orgurotoday.comacs.org This activation dampens the anti-tumor immune response, allowing cancer cells to evade destruction. frontiersin.org

A2A receptor antagonists are designed to block this immunosuppressive pathway. semanticscholar.org By preventing adenosine from binding to its receptor, these antagonists can restore the activity of anti-tumor immune cells, representing a promising strategy in immuno-oncology. semanticscholar.orgaacrjournals.org Preclinical and clinical studies have demonstrated that targeting the A2A receptor can produce significant therapeutic effects, both as a standalone therapy and in combination with other treatments. nih.govfrontiersin.org

The A2A receptor functions as a targetable immune checkpoint, distinct from the well-established PD-1/PD-L1 and CTLA-4 pathways. escholarship.orgsigmaaldrich.com High levels of adenosine in the tumor microenvironment activate this checkpoint, leading to the suppression of T-cell and NK cell activity. nih.govoaepublish.com A2A receptor antagonists act as immune checkpoint inhibitors by directly blocking this adenosine-mediated suppression. researchgate.nettandfonline.com

The activation of the A2A receptor is also associated with increased expression of other critical checkpoint proteins, including PD-1, CTLA-4, and LAG-3, on T cells. oaepublish.com This suggests a potential interplay between the adenosine pathway and other immunosuppressive mechanisms. By blocking the A2A receptor, antagonists may not only directly unleash T-cell activity but also lower the threshold for the activation of other checkpoint pathways, potentially making tumors more susceptible to other immunotherapies. nih.gov

The tumor microenvironment (TME) is characterized by conditions such as hypoxia, which leads to a significant accumulation of extracellular adenosine. semanticscholar.orgresearchgate.net This adenosine-rich environment is a major driver of immunosuppression that promotes cancer progression. acs.org A2A receptor antagonists work by specifically counteracting the effects of adenosine within this complex environment. nih.govresearchgate.net

The primary mechanism of action is the prevention of adenosine-induced inhibition of tumor-reactive immune cells. By blocking the A2A receptor, these antagonists prevent the suppression of activated T cells and NK cells, thereby enhancing their ability to attack and destroy cancer cells. aacrjournals.org The blockade of A2A receptors on adoptively transferred T cells has been shown to lead to higher levels of IFN-γ secretion by tumor-infiltrating CD8+ T cells, a key indicator of a robust anti-tumor response. semanticscholar.org Additionally, research suggests that A2A receptor antagonists can modulate other components of the TME, including inhibiting the function of tumor-promoting, immunosuppressive cancer-associated fibroblasts (CAFs). tandfonline.com

While A2A receptor antagonists show promise as monotherapies, their potential appears to be significantly amplified when used in combination with other immune checkpoint inhibitors. acs.org Preclinical studies in mouse models of melanoma and breast cancer have shown that combining an A2A receptor antagonist with an anti-PD-1 antibody significantly improves the anti-tumor immune response compared to either agent alone. semanticscholar.orgtandfonline.com Similarly, combining an A2A receptor antagonist with an anti-CTLA-4 antibody enhanced the inhibition of tumor growth. nih.gov

This synergistic effect is attributed to the targeting of multiple, non-redundant immunosuppressive pathways. tandfonline.com For instance, blocking A2A receptors can reduce the expression of PD-1 on T cells, potentially making them more responsive to anti-PD-1 therapy. nih.gov This has led to numerous clinical trials investigating A2A receptor antagonists in combination with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies across various cancer types. frontiersin.orgsemanticscholar.org The goal of these combination strategies is to overcome immune evasion more effectively and produce more durable responses for patients. acs.org

The clinical development of A2A receptor antagonists has shown encouraging results in specific cancer types, particularly in patients who are resistant to other therapies.

Renal Cell Carcinoma (RCC): In a first-in-human phase 1 trial, an A2A receptor antagonist demonstrated anti-tumor activity in patients with treatment-refractory RCC. sigmaaldrich.com Clinical responses were observed both when the antagonist was used as a single agent and when combined with an anti-PD-L1 antibody. escholarship.orgurotoday.com Notably, these responses were seen even in patients whose disease had progressed after prior treatment with PD-1 or PD-L1 inhibitors. escholarship.orgurotoday.com The study reported that the A2A receptor antagonist led to durable survival, tumor regression, and disease control in this difficult-to-treat patient population. aacrjournals.org Clinical benefit was associated with an increase in the recruitment of CD8+ T cells into the tumor. sigmaaldrich.com

Clinical Trial Findings in Refractory Renal Cell Carcinoma
TherapyPatient CohortObserved Clinical ResponsesKey Finding
A2A Receptor Antagonist (Monotherapy)68 patients with refractory RCCPartial responses in 3% of patientsDemonstrated anti-tumor activity in patients who had progressed on prior PD-(L)1 inhibitors. escholarship.orgaacrjournals.org
A2A Receptor Antagonist + Anti-PD-L1 AntibodyPartial responses in 11% of patients

Non-Small Cell Lung Cancer (NSCLC): The adenosine pathway is also a target of interest in NSCLC. Studies have found that a significant number of lung adenocarcinomas express A2A receptors on tumor cells and cancer-associated fibroblasts. tandfonline.com A phase I clinical trial evaluated the A2A receptor antagonist taminadenant (PBF-509), both alone and in combination with the anti-PD-1 antibody spartalizumab, in patients with advanced NSCLC. acs.orgnih.gov Another novel antagonist, PBF-509, was shown to restore the activity of tumor-infiltrating lymphocytes from NSCLC patients, particularly when combined with anti-PD-1 or anti-PD-L1 agents. nih.gov

More recently, a phase 1 study (NCT06116786) is evaluating the safety and efficacy of JNJ-86974680, a selective A2a receptor antagonist, as both a monotherapy and in combination with the anti-PD-1 agent cetrelimab in NSCLC patients who have progressed after prior immunotherapy and chemotherapy. aacrjournals.orgroswellpark.org Initial results suggest that targeting the adenosine pathway may offer a new strategy for improving immunotherapy outcomes in this disease. roswellpark.org

Ongoing Clinical Trials in Non-Small Cell Lung Cancer
CompoundTrial IdentifierTherapy ArmsPatient Population
Taminadenant (PBF-509/NIR178)NCT02403193Monotherapy and combination with Spartalizumab (anti-PD-1)Advanced NSCLC. acs.org
JNJ-86974680NCT06116786Monotherapy and combination with Cetrelimab (anti-PD-1)Advanced NSCLC, post-anti-PD1 and chemotherapy. aacrjournals.orgroswellpark.org

Other Potential Therapeutic Applications

Beyond acute brain dysfunction and cancer immunotherapy, A2A receptor antagonists are being explored for a range of other therapeutic applications. Their ability to modulate neuroinflammation and provide neuroprotection has made them attractive candidates for chronic neurodegenerative disorders. nih.gov

Neurodegenerative Diseases: There is a strong rationale for the use of A2A receptor antagonists in conditions like Parkinson's disease and Alzheimer's disease. mdpi.comnih.gov In preclinical models relevant to these diseases, A2A receptor antagonists have demonstrated the ability to prevent neuronal death. mdpi.com This neuroprotective effect is thought to be linked to their capacity to counteract neuroinflammatory processes and reduce the activation of microglia and astroglia. nih.gov The selective A2A receptor antagonist istradefylline is approved for the treatment of Parkinson's disease in some countries. nih.govmdpi.com

Adjuvant to Chemotherapy: Preclinical evidence suggests that A2A receptor antagonists could serve as an adjuvant to traditional chemotherapy. researchgate.net Adenosine, acting through its receptors, has been shown to promote angiogenesis, the formation of new blood vessels that tumors need to grow. semanticscholar.org By blocking this pathway, A2A receptor antagonists may inhibit tumor proliferation and angiogenesis, potentially enhancing the efficacy of cytotoxic drugs. researchgate.net

Inflammatory Conditions: Given the role of adenosine in regulating inflammation, A2A receptor antagonists may have applications in various peripheral immune and inflammatory processes, although this area requires further investigation. nih.gov

Ischemic Injury (Stroke, Cardiac Ischemia)

The role of the A2A receptor in ischemic injury is complex, with evidence suggesting that its antagonists can be protective in the acute phase of injury. nih.gov During cerebral ischemia, there is a massive release of the neuromodulator adenosine. The A2A receptor subtype is highly expressed in striatal medium spiny neurons, which are particularly vulnerable to ischemic damage.

Research indicates that A2A receptors are upregulated in the rat striatum following a stroke. The administration of a selective A2A receptor antagonist has been shown to protect against excessive glutamate release within the first four hours of the insult and to reduce neurological impairment and tissue injury in the subsequent 24 hours. This neuroprotective effect is believed to stem from the antagonist's ability to reduce ionic imbalance and delay anoxic depolarization in neurons during oxygen and glucose deprivation. This mechanism involves the modulation of voltage-gated K+ channels and a presynaptic inhibition of glutamate release.

Studies using A2A receptor knock-out mice have further solidified the role of this receptor in ischemic brain injury. These mice exhibited significantly reduced cerebral infarction volume and associated neurological deficits after transient focal ischemia, suggesting that the absence of A2A receptor signaling is neuroprotective. nih.gov This protection is thought to be mediated through various mechanisms, including the regulation of glutamate release and potentially involving neuronal, vascular, and microglial elements. nih.gov

In the context of cardiac ischemia, the A2A receptor's role is also multifaceted. While A2A receptor stimulation prior to ischemia and reperfusion has shown beneficial effects, there is also evidence supporting a protective role for antagonists in certain contexts. frontiersin.org For instance, some studies have found that A2A receptor stimulation can have detrimental effects in the brain of A2A receptor knockout mice, while an antagonist was associated with beneficial effects. frontiersin.org

Table 1: Preclinical Studies of A2A Receptor Antagonists in Ischemic Injury

Compound/Model Key Findings Reference
SCH58261 in rat striatal brain slices Reduced ionic imbalance and delayed anoxic depolarization during oxygen and glucose deprivation.
A2A receptor knock-out mice Significantly attenuated cerebral infarction and neurological deficits after transient focal ischemia. nih.gov
Istradefylline in a model of phrenic motor neuron death Reduced phrenic motor neuron death and preserved diaphragm muscle activity. researchgate.net

Epilepsy

Adenosinergic signaling is critically involved in the pathophysiology of epilepsy. biorxiv.org Research suggests that A2A receptor antagonists may have a therapeutic role in seizure management. Global genetic deletion of the A2A receptor and the use of selective A2A receptor antagonists have been shown to attenuate seizure progression and seizure-induced neuronal damage. biorxiv.org Conversely, activation of the A2A receptor has been found to lower the seizure threshold. biorxiv.org

In a study on childhood rats with hyperthermia-induced seizures, an A2A receptor antagonist significantly increased the brain temperature required to induce a seizure compared to the control group, suggesting a protective effect. nih.gov In contrast, an A2A receptor agonist lowered the seizure onset temperature and significantly increased mortality. nih.gov This suggests that activation of the A2A receptor may enhance seizures associated with hyperthermia in the developing brain. nih.gov

Furthermore, A2A receptor signaling has been implicated in Sudden Unexpected Death in Epilepsy (SUDEP). In a mouse model, the A2A receptor antagonist SCH58261 significantly reduced the incidence of SUDEP. dntb.gov.uanih.gov The levels of A2A receptors were found to be increased in the nucleus of the solitary tract in epileptic mice, and blocking these receptors with an antagonist appeared to mitigate the risk of SUDEP. nih.gov

Table 2: Research Findings on A2A Receptor Antagonists in Epilepsy

Study Focus Model Key Findings with Antagonists Reference
Seizure Threshold Childhood rats with hyperthermia-induced seizures Increased the brain temperature required for seizure onset. nih.gov
SUDEP Mouse model SCH58261 significantly reduced SUDEP events. dntb.gov.uanih.gov
Seizure Progression General epilepsy models Attenuated seizure progression and neuronal damage. biorxiv.org

Attention Deficit Hyperactivity Disorder (ADHD)

The adenosinergic system is implicated in the pathophysiology of ADHD, and A2A receptor antagonists have shown potential therapeutic benefits in preclinical models. nih.govresearchgate.net The spontaneously hypertensive rat (SHR) is a widely used genetic model for studying ADHD, as these animals exhibit hyperactivity, impulsivity, and attention deficits. nih.govbohrium.com

Studies have shown that A2A receptor antagonists can improve cognitive deficits in SHR. nih.gov Specifically, the selective A2A receptor antagonist ZM241385, as well as the non-selective antagonist caffeine, improved the performance of SHR in an object-recognition task. bohrium.com The administration of methylphenidate, a standard ADHD medication, also produced similar improvements, validating the model. bohrium.com Furthermore, a combination of ineffective doses of an A1 antagonist (DPCPX) and an A2A antagonist (ZM241385) also improved the performance of SHR, suggesting a synergistic effect. bohrium.com These findings indicate that the blockade of either A1 or A2A adenosine receptors can attenuate the discriminative learning impairments in this animal model of ADHD. bohrium.com

The therapeutic potential of A2A receptor antagonists in ADHD may be linked to their ability to regulate neurotransmission in the basal ganglia and cortex, particularly dopaminergic and glutamatergic signaling. wikipedia.org

Table 4: Effects of A2A Receptor Antagonists in an Animal Model of ADHD

Compound Model Key Findings Reference
ZM241385 Spontaneously Hypertensive Rats (SHR) Improved performance in the object-recognition task. bohrium.com
Caffeine Spontaneously Hypertensive Rats (SHR) Improved performance in the object-recognition task. bohrium.com
DPCPX and ZM241385 (combination) Spontaneously Hypertensive Rats (SHR) Improved performance in the object-recognition task at doses that were ineffective alone. bohrium.com

Anti-inflammatory and Anti-allergic Properties

A2A receptor activation is a potent endogenous anti-inflammatory signal. nih.gov These receptors are expressed on a wide range of immune cells, including monocytes, macrophages, dendritic cells, mast cells, neutrophils, and lymphocytes. nih.gov Activation of A2A receptors inhibits various stages of the immune response, such as antigen presentation, immune cell trafficking, and the production of proinflammatory cytokines. nih.gov

The anti-inflammatory effects of A2A receptor signaling are largely mediated through cAMP/PKA-dependent pathways. nih.gov For instance, selective activation of A2A receptors on lymphokine-activated killer cells suppresses their cytotoxic activity via a PKA-dependent pathway. nih.gov

Given the profound anti-inflammatory effects of A2A receptor activation, there is significant interest in developing A2A receptor agonists for treating inflammatory conditions. nih.gov However, the role of A2A receptor antagonists in this context is more nuanced. While agonists are generally anti-inflammatory, antagonists can exacerbate inflammation in certain models. nih.gov This suggests that in an inflammatory environment, the A2A receptor acts as a physiological brake on inflammatory processes. nih.gov

Table 5: Anti-inflammatory Actions Mediated by A2A Receptors

Immune Cell Type Effect of A2A Receptor Activation Reference
Monocytes/Macrophages Inhibition of proinflammatory cytokine production nih.gov
Dendritic Cells Inhibition of antigen presentation nih.gov
Neutrophils Inhibition of oxidative burst response nih.gov
T Cells Suppression of activation and cytokine release nih.gov

Pain Management

The role of the A2A receptor in pain modulation is complex, with evidence for both pronociceptive and antinociceptive effects depending on the context. nih.govnih.gov However, in the context of neuropathic pain, A2A receptor antagonists have shown promise.

After peripheral nerve injury, the stimulation of A2A receptors is associated with the activation and proliferation of microglia and astrocytes, which contribute to neuropathic pain. nih.gov Genetic deletion of the A2A receptor has been shown to decrease behavioral and histological signs of pain in such models. nih.gov

Several studies have demonstrated that the systemic and spinal administration of the selective A2A receptor antagonist SCH58261 has antinociceptive effects in different preclinical models of pain. nih.gov In one study, intra-paraventricular thalamic nucleus infusion of SCH58261 produced a robust analgesic effect in mice with inflammatory pain. frontiersin.org Importantly, this analgesic effect was not blocked by inhibitors of opioid or cannabinoid receptors, suggesting a novel analgesic mechanism. frontiersin.org

Table 6: Analgesic Effects of A2A Receptor Antagonists in Pain Models

Compound Pain Model Key Findings Reference
SCH58261 Neuropathic pain models Antinociceptive effects with systemic and spinal administration. nih.gov
SCH58261 Inflammatory pain model (intra-PVT infusion) Robust analgesic effect independent of opioid and cannabinoid receptors. frontiersin.org
Genetic Deletion of A2A Receptor Neuropathic pain model Decreased behavioral and histological signs of pain. nih.gov

Cardiovascular Diseases

A2A receptors play a significant role in the cardiovascular system, primarily through their vasodilatory effects. ahajournals.org Adenosine, acting on A2A receptors, is a potent coronary vasodilator, increasing coronary blood flow. ahajournals.org This vasodilatory effect is mediated by the stimulation of adenylyl cyclase in vascular smooth muscle cells. nih.gov

The A2A receptor has been implicated in various cardiovascular pathologies. In the context of vascular injury, A2A receptor activation has been shown to reduce early inflammatory processes that contribute to neointimal growth. nih.gov

While A2A receptor agonists have been explored for their therapeutic potential in certain cardiovascular conditions, the role of antagonists is also of interest. nih.gov For instance, in some contexts, the interactions between A2A and A1 receptors are important for cardioprotection. nih.gov The cardioprotective effect of A1 receptor stimulation was absent in the hearts of A2A receptor knockout mice after ischemia-reperfusion, highlighting a complex interplay between these receptors. nih.gov

Table 7: Cardiovascular Effects of A2A Receptor Modulation

Modulator Effect Mechanism Reference
A2A Receptor Agonists (e.g., CGS21680) Coronary vasodilation Activation of A2A receptors on vascular smooth muscle cells. ahajournals.org
A2A Receptor Antagonists (e.g., SCH58261, ZM241385) Blockade of agonist-induced vasodilation Competitive antagonism at the A2A receptor. ahajournals.org
A2A Receptor Activation Reduction of inflammation after vascular injury Attenuation of early inflammatory processes. nih.gov

Respiratory Diseases

Adenosine is recognized as a significant signaling molecule in the lungs, with elevated levels observed in patients with asthma and chronic obstructive pulmonary disease (COPD). exlibrisgroup.com This has led to substantial preclinical investigation into targeting adenosine receptors as a novel therapeutic strategy for these inflammatory airway diseases. exlibrisgroup.comnih.gov While various adenosine receptor subtypes are expressed on inflammatory and structural cells in the lung, their roles can differ significantly. nih.gov

Studies in animal models of airway diseases have suggested potential clinical benefits for antagonists of A1, A3, and A2B adenosine receptors in treating aspects of asthma and COPD. exlibrisgroup.comcell.com Conversely, the A2A receptor (A2AR) is known to mediate potent anti-inflammatory effects. nih.gov Activation of the A2A receptor can increase intracellular cAMP, which is a mechanism shared by other anti-asthma drug classes like beta-2 agonists, suggesting that A2A receptor agonists could offer bronchodilatory and anti-inflammatory benefits. nih.gov

However, the therapeutic picture is complex. While A2A receptor agonists have been explored for their anti-inflammatory potential, some research also points toward a role for A2A receptor antagonists. For instance, selective A2A antagonists have been shown to enhance inflammation in certain in vivo models, which complicates their direct application as anti-inflammatory agents in respiratory diseases. nih.govnih.gov The broad distribution of A2A receptors throughout the body also presents a challenge, as systemic administration could lead to undesirable side effects, necessitating targeted delivery to the lungs. ersnet.org Although several adenosine receptor-based drugs have entered clinical development for asthma and COPD, studies have been limited, and the efficacy of these approaches, particularly for A2A antagonists, is not yet clearly established. exlibrisgroup.comnih.gov

Table 1: Preclinical Research on A2A Receptor Antagonists in Respiratory Disease Models

Compound/Target Model System Key Findings Reference(s)
Selective A2A Antagonists In vivo inflammation models Can enhance inflammation, suggesting a complex role in inflammatory pathways. nih.govnih.gov
General Adenosine Receptor Antagonists Animal models of airway disease Antagonists of A1, A3, and A2B receptors show potential benefits in asthma/COPD features. exlibrisgroup.comcell.com

Ocular Diseases

The A2A receptor has been identified as a promising therapeutic target for a range of ocular diseases, particularly those involving neuroinflammation, such as glaucoma and diabetic retinopathy. nih.gov A growing body of evidence indicates that microglia-mediated neuroinflammation is a key factor in the pathophysiology of retinal diseases, and controlling this process by blocking the A2A receptor is a primary mechanism of action. nih.gov

In experimental models of glaucoma, characterized by chronic ocular hypertension, A2A receptor antagonists have demonstrated significant neuroprotective effects. nih.gov Treatment with the A2A antagonist ZM241385 was shown to ameliorate the activation of microglia, the resident immune cells of the central nervous system. nih.gov This intervention downregulated the expression of proinflammatory cytokines, which may be one of the mechanisms protecting retinal ganglion cells (RGCs) from cell death. nih.gov Specifically, intravitreal injection of ZM241385 reduced the morphological changes in microglia associated with activation and decreased the expression of TNF-α and IL-1β following the induction of ocular hypertension. nih.gov

Similarly, in the context of diabetic retinopathy, A2A receptor antagonists have been shown to reduce neuroinflammation, vascular leakage, and cell death in the retina. scispace.com The A2A antagonist SCH 58261 has been studied in models of light-induced retinal degeneration, a condition that shares characteristics with degenerative diseases of the outer retina. frontiersin.org The blockade of the A2A receptor with SCH 58261 before the onset of the pathogenic process was found to be neuroprotective, preventing retinal damage and preserving retinal function. frontiersin.org This protection was associated with a decrease in the expression of tumor necrosis factor-α. frontiersin.org Another A2A antagonist, KW6002 (istradefylline), has also been found to reduce the inflammatory response of microglia and protect the retina from ischemic injury. frontiersin.org These findings suggest that A2A receptor antagonists could be valuable for treating retinal degenerative and ischemic diseases. nih.govfrontiersin.orgnih.gov

Table 2: Research Findings on A2A Receptor Antagonists in Ocular Disease Models

Compound Name Disease Model Key Findings Reference(s)
ZM241385 Experimental Glaucoma (Chronic Ocular Hypertension) Reduced microglial activation; downregulated proinflammatory cytokines (TNF-α, IL-1β); protected retinal ganglion cells. nih.gov
SCH 58261 Light-Induced Retinal Degeneration Prevented retinal damage and preserved retinal function; lowered inflammation, glial reactivity, and apoptosis; decreased TNF-α expression. frontiersin.org
Istradefylline (KW6002) Retinal Ischemia/Reperfusion Injury Reduced inflammatory microglial response; provided retinal protection from ischemic injury. frontiersin.org
General A2A Antagonists Diabetic Retinopathy Reduced neuroinflammation, vascular leakage, and retinal cell death. scispace.com

Diabetes and Metabolic Disorders

The role of A2A receptor antagonists in diabetes and metabolic disorders is multifaceted, with research revealing complex and sometimes paradoxical effects on insulin sensitivity and glucose homeostasis. nih.gov Adenosine receptors are widely expressed in tissues crucial for metabolism, including the liver, pancreas, adipose tissue, and skeletal muscle, making them significant targets in the pathophysiology of obesity and type 2 diabetes. nih.gov

In a rat model of insulin resistance induced by a high-sucrose diet, the expression of A1, A2A, and A2B adenosine receptors was found to be increased in skeletal muscle. mdpi.com Treatment with the A2A antagonist SCH58261 improved the insulin response and restored insulin signaling in the skeletal muscle of these animals. nih.govmdpi.com This suggests that in a state of insulin resistance, blocking A2A receptors can be beneficial. nih.gov Similarly, dual A1/A2A receptor antagonists have been shown to significantly reduce non-fasting blood glucose and improve glucose tolerance in diabetic rats. nih.gov

However, the effects appear to be state-dependent. Paradoxically, in control animals without insulin resistance, the chronic blockade of the A2A receptor with SCH58261 was found to decrease insulin sensitivity. nih.govfrontiersin.org This indicates that A2A receptors may exert opposite effects on insulin sensitivity in healthy versus insulin-resistant conditions. nih.gov Skeletal muscle appears to be a primary site of action, with studies strongly suggesting that A2 adenosine receptors in this tissue are major determinants of whole-body insulin sensitivity. nih.gov

Research on a selective A2A receptor antagonist, KD-64, in a mouse model of diet-induced obesity showed that while the compound had anti-inflammatory effects, it did not reduce obesity, unlike the non-selective antagonist caffeine. nih.gov However, KD-64 did show an improvement in glucose tolerance, which might be linked to its anti-inflammatory properties and a decrease in plasma IL-6 levels. biorxiv.org

Table 3: Research Findings on A2A Receptor Antagonists in Diabetes and Metabolic Models

Compound Name Model System Condition Key Findings Reference(s)
SCH58261 Rat model (High-Sucrose Diet) Insulin Resistance Improved insulin response; restored insulin signaling in skeletal muscle. nih.govmdpi.comfrontiersin.org
SCH58261 Control Rats Healthy Decreased insulin sensitivity. nih.govfrontiersin.org
MRS1754 (A2B Antagonist) Rat model (High-Sucrose Diet) Insulin Resistance Improved insulin response. frontiersin.org
MRS1754 (A2B Antagonist) Control Rats Healthy Decreased insulin sensitivity. frontiersin.org
Istradefylline Diabetic Rats (Fructose-Streptozotocin) Diabetes Reduced non-fast blood glucose and improved glucose tolerance. nih.gov
KD-64 Mouse Model (High-Fat Diet) Diet-Induced Obesity Did not reduce obesity but improved glucose tolerance and showed anti-inflammatory effects. nih.govbiorxiv.org

Challenges and Future Directions in A2a Receptor Antagonist Research

Demonstrating Neuroprotection in Humans

A significant challenge in the clinical development of A2A receptor antagonists is the definitive demonstration of neuroprotection in human subjects. nih.gov While preclinical studies in rodent and non-human primate models of Parkinson's disease (PD) have consistently shown that these antagonists can protect against dopaminergic neurotoxicity and α-synucleinopathy, translating these findings to patients has been difficult. nih.govmednexus.orgmdpi.com

One of the primary obstacles is the lack of sensitive and reliable biomarkers to directly monitor the neuroprotective effects of these drugs. nih.gov Current clinical trials often rely on assessing changes in motor symptoms, which may not directly reflect the underlying rate of neuronal degeneration. nih.gov The slow progression of neurodegeneration in diseases like PD further complicates the assessment of disease-modifying effects within the typical duration of clinical trials. nih.gov Future research needs to focus on developing and validating biomarkers that can directly measure the preservation of dopaminergic neurons. nih.gov

Furthermore, while epidemiological studies have shown an inverse correlation between caffeine (B1668208) (a non-selective adenosine (B11128) receptor antagonist) consumption and the risk of developing PD, this does not definitively prove a neuroprotective effect. nih.govneurology.org To bridge the gap between preclinical promise and clinical validation, future trials may need to incorporate advanced imaging techniques and novel biomarkers to provide more direct evidence of neuroprotection in humans. nih.govnih.gov

Optimization of Pharmacokinetic Properties (e.g., Solubility, Brain Penetration)

The effectiveness of an A2A receptor antagonist is highly dependent on its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. Optimizing these properties remains a key challenge in drug development.

The chemical structure of these antagonists plays a crucial role in their solubility and brain penetration. For instance, modifications to the N7 substituents of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been explored to enhance A2A receptor selectivity and pharmacokinetic characteristics. nih.gov Similarly, the development of non-xanthine heterocycles has been a focus, aiming to improve upon the properties of earlier compounds. nih.gov

Researchers have also focused on creating compounds with improved metabolic stability. For example, after discovering that a particular compound was metabolized into reactive intermediates causing genotoxicity, researchers were able to design optimized compounds that were devoid of these metabolic liabilities while retaining potent dual A2A/A1 receptor antagonism. nih.govacs.org These optimized compounds demonstrated excellent activity in animal models of Parkinson's disease after oral administration. nih.govacs.org

Future efforts will likely continue to leverage structure-activity relationship (SAR) studies and computational modeling to design novel antagonists with superior pharmacokinetic profiles, ensuring they can effectively reach their target in the central nervous system.

Efficacy and Limitations in Clinical Practice

One of the challenges in translating preclinical success to clinical efficacy lies in the differences in experimental paradigms. In many animal studies, A2A antagonists are given with a subthreshold dose of L-DOPA, whereas in clinical practice, they are typically added to an already optimized antiparkinsonian regimen. nih.gov This difference may explain some of the discrepancies between preclinical and clinical outcomes.

Istradefylline (B1672650) is one of the few A2A antagonists to have gained regulatory approval in some countries for the treatment of Parkinson's disease. nih.govnih.gov However, even its clinical trial results have been mixed, with some studies showing significant benefits while others did not. nih.gov In the field of oncology, initial clinical trials with A2A receptor antagonists as monotherapy have shown modest anticancer effects, but combination therapies, particularly with immune checkpoint inhibitors, are demonstrating enhanced potential. acs.orgaacrjournals.org

Future research should focus on understanding the factors that contribute to the variable efficacy of these drugs in different patient populations and disease states.

Addressing Side Effects and Tolerability

While A2A receptor antagonists are generally considered to have a good safety profile, addressing side effects and ensuring tolerability are crucial for their long-term use. nih.govmednexus.org Common side effects reported in clinical trials include dyskinesia (involuntary movements), insomnia, hallucinations, and dizziness. parkinson.orgrxlist.com

The non-dopaminergic mechanism of action of A2A antagonists was initially hoped to avoid the neuropsychiatric side effects associated with dopaminergic therapies, such as psychosis. nih.gov Indeed, preclinical studies have suggested that A2A antagonists may have a better side effect profile in this regard. nih.gov However, the emergence of side effects like hallucinations in some patients indicates a need for careful patient monitoring and management. rxlist.com

In the context of cancer immunotherapy, adverse events associated with A2A receptor antagonists like inupadenant (B3325957) and AZD4635 have included nausea, vomiting, diarrhea, fatigue, and dizziness. acs.orgascopubs.org While most of these are considered manageable, some serious adverse events have been reported. ascopubs.org

Future research will need to focus on developing antagonists with a more favorable side effect profile and on identifying patient characteristics that may predict susceptibility to certain adverse events.

Selectivity Profile vs. Other Adenosine Receptors

The selectivity of A2A receptor antagonists for their target receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a critical factor influencing their therapeutic efficacy and side effect profile. nih.gov Caffeine, for example, is a non-selective adenosine receptor antagonist, which contributes to its wide range of physiological effects. wikipedia.orgyoutube.com

Significant progress has been made in developing selective A2A antagonists. For instance, the introduction of a styryl group at the 8-position of xanthines was a key discovery in achieving selectivity. nih.gov Preladenant (B1679076) is noted for its high selectivity for the A2A receptor over other adenosine receptors. nih.gov However, some A2A antagonists also exhibit activity at other receptors. For example, ST1535 has an antagonistic effect on A1 receptors, while KW-6002 (istradefylline) can also bind to A2B receptors. nih.gov The compound ZM 241385, while a potent A2A antagonist, also interacts with A2B receptors. nih.gov

The development of dual A2A/A1 receptor antagonists is also being explored, with some compounds showing promise in animal models of Parkinson's disease. nih.govacs.org In cancer immunotherapy, there is growing interest in dual A2A/A2B receptor antagonists. acs.org

Understanding the implications of interacting with multiple adenosine receptor subtypes is an important area for future research. Achieving the optimal selectivity profile for a given therapeutic indication remains a key challenge.

Clinical Trial Design and Control (e.g., Caffeine Use)

The design of clinical trials for A2A receptor antagonists presents unique challenges, most notably the need to control for caffeine consumption among participants. nih.gov As caffeine is a widely consumed non-selective adenosine receptor antagonist, its presence can confound the results of trials investigating the effects of selective A2A antagonists. neurology.orgnih.gov Failure to adequately control for caffeine intake has been a limitation in some previous clinical trials. nih.gov

Future trials should implement strict protocols to manage and monitor caffeine use in study participants to ensure the accurate assessment of the investigational drug's efficacy and safety. This could involve dietary restrictions and regular monitoring of caffeine levels.

Another important consideration in trial design is the selection of appropriate endpoints. As discussed in the neuroprotection section, relying solely on symptomatic improvement may not be sufficient to demonstrate disease-modifying effects. nih.gov Therefore, incorporating biomarkers and advanced imaging techniques as co-primary or secondary endpoints will be crucial for future studies. nih.gov

Identification of Optimal Patient Populations and Disease Stages

Identifying the patient populations and disease stages most likely to benefit from A2A receptor antagonist therapy is a critical step toward personalized medicine. The efficacy of these drugs may vary depending on the genetic background of the patient and the specific characteristics of their disease.

For instance, in Parkinson's disease, there is emerging preclinical and biomarker evidence suggesting a potentially greater benefit for individuals with LRRK2 mutations compared to those with idiopathic PD. nih.gov This suggests that future clinical trials might benefit from stratifying patients based on their genetic profile.

In the context of cancer, the expression level of the A2A receptor within the tumor microenvironment may be a key determinant of treatment response. ascopubs.org Early clinical data for the A2A receptor antagonist inupadenant suggests that the A2A receptor itself could serve as a biomarker to predict clinical benefit. ascopubs.org Similarly, in oncology, the development of advanced genotyping screening signatures is anticipated to help in selecting patients who are more likely to respond to A2A receptor-targeted therapies. acs.org

Future research should focus on identifying and validating these predictive biomarkers to enable the selection of optimal patient populations for clinical trials and, ultimately, for clinical practice.

Developing New Generations of A2A Antagonists

The development of A2A receptor antagonists has progressed from early, non-selective xanthine-based compounds, like caffeine, to highly selective and potent non-xanthine derivatives. This evolution is aimed at improving therapeutic profiles for conditions such as Parkinson's disease and, more recently, for cancer immunotherapy. nih.gov

Early research focused on modifying the classical xanthine (B1682287) scaffold, which led to the development of second-generation agents with improved selectivity and potency. However, the quest for better drug-like properties, including aqueous solubility and reduced off-target effects, has propelled the exploration of diverse chemical structures. nih.gov One such class that has shown promise is the arylindenopyrimidine derivatives. nih.gov

The new generations of A2A antagonists are being designed with several key objectives:

Enhanced Selectivity: Minimizing activity at other adenosine receptor subtypes (A1, A2B, A3) to reduce side effects.

Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and sustained therapeutic effect.

Novel Mechanisms of Action: Exploring compounds that can offer neuroprotective benefits in Parkinson's disease or effectively modulate the immune response in the tumor microenvironment. nih.govopenmedscience.com

A significant focus for next-generation antagonists is their application in immuno-oncology. openmedscience.com In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells. openmedscience.com By blocking these receptors, new A2A antagonists aim to unleash the immune system to attack cancer cells, a mechanism known as checkpoint blockade. openmedscience.comnih.gov This has led to the investigation of A2A antagonists in combination with other immunotherapies. nih.gov

The development of these new agents is heavily reliant on advanced techniques such as molecular modeling and X-ray crystallography to understand the intricate interactions between the antagonist and the receptor. nih.gov This structural insight allows for the rational design of compounds with optimized potency and selectivity. For instance, the optimization of triazolo[4,5-d]pyrimidine derivatives led to the discovery of a compound that demonstrated significant oral activity in preclinical models of Parkinson's disease. nih.gov

The journey from xanthine-based compounds to the current diverse pipeline of A2A antagonists highlights the dynamic nature of drug discovery in this field, with a continuous drive towards creating safer and more effective treatments for a range of diseases.

Polypharmacology Approaches (e.g., A1/A2AARs and MAO-B)

The complexity of diseases like Parkinson's has spurred the development of multi-target or polypharmacological approaches. Instead of a single, highly selective drug, this strategy aims to create a single chemical entity that can modulate multiple targets involved in the disease pathology, potentially leading to synergistic effects and a broader therapeutic impact.

Dual A1/A2A Receptor Antagonists

The non-selective adenosine receptor antagonist, caffeine, has long been associated with a reduced risk of Parkinson's disease. nih.gov This observation has fueled interest in developing compounds that, like caffeine, block both A1 and A2A adenosine receptors. A dual A1/A2A antagonist could offer a more comprehensive therapeutic effect. For example, A1 receptor antagonism may promote the release of dopamine (B1211576) presynaptically, while A2A receptor antagonism enhances postsynaptic dopamine signaling. nih.gov This synergistic action could improve motor symptoms and potentially address non-motor symptoms of Parkinson's disease as well. nih.gov

Virtual screening and deep learning methods have been employed to identify novel dual A1/A2A receptor antagonists. nih.gov For instance, 1,2,4-triazole (B32235) derivatives have been identified as potent dual antagonists with the potential for further development. nih.gov Another example is ASP5854 , which has shown high affinity for both human A1 and A2A receptors. nih.gov

A2A Antagonists with Monoamine Oxidase B (MAO-B) Inhibition

Another prominent polypharmacology approach is the combination of A2A receptor antagonism with the inhibition of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme that breaks down dopamine in the brain, and its activity increases with age. nih.gov Inhibitors of MAO-B are used in Parkinson's therapy to conserve dopamine levels. nih.gov

The rationale for a dual A2A antagonist/MAO-B inhibitor is compelling. Such a molecule could simultaneously enhance dopaminergic signaling via A2A blockade and prevent dopamine degradation through MAO-B inhibition. nih.gov This dual action could not only provide symptomatic relief but may also offer neuroprotective effects by reducing the oxidative stress associated with dopamine turnover. nih.gov

Research has shown that some A2A antagonists, particularly those derived from an (E)-8-styrylxanthinyl structure, also possess significant MAO-B inhibitory properties. openmedscience.com A notable example is istradefylline (KW-6002) , an approved A2A antagonist for Parkinson's disease, which has been found to inhibit MAO-B. openmedscience.com This has opened the door for designing new molecules that are intentionally dual-acting, using caffeine and other scaffolds as a starting point. nih.gov

These polypharmacology strategies represent a shift towards a more holistic approach to treating complex neurodegenerative diseases, aiming to address multiple pathological pathways with a single, rationally designed molecule.

Interactive Table: Examples of Polypharmacology in A2A Receptor Antagonist Research

Compound/ClassTargetsTherapeutic Rationale
CaffeineA1/A2A Receptors (non-selective)Reduced risk of Parkinson's disease
1,2,4-triazole derivativesA1/A2A ReceptorsSynergistic motor and non-motor symptom improvement in PD
ASP5854A1/A2A ReceptorsHigh affinity for both receptors
(E)-8-styrylxanthinyl derivatives (e.g., Istradefylline)A2A Receptor and MAO-BSymptomatic relief and potential neuroprotection in PD

Radioligand Development for PET Imaging in Drug Development

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that plays a crucial role in the development of A2A receptor antagonists. By using radiolabeled versions of these antagonists (radioligands), PET allows researchers to visualize and quantify the distribution and density of A2A receptors in the living brain. nih.govfrontiersin.org This information is invaluable for understanding the role of these receptors in various diseases and for optimizing drug therapies. mdpi.comsemanticscholar.org

The development of selective PET radioligands for the A2A receptor has been a key area of research. These tracers enable the non-invasive measurement of receptor occupancy, which is the percentage of receptors bound by a drug at a given dose. openmedscience.com This is critical for:

Confirming Target Engagement: Demonstrating that a drug is reaching and binding to its intended target in the brain. openmedscience.com

Dose Selection: Establishing the relationship between drug dose, plasma concentration, and receptor occupancy to guide the selection of optimal doses for clinical trials. openmedscience.com

Understanding Disease: Studying changes in A2A receptor expression in neurodegenerative and neuroinflammatory diseases like Parkinson's, Huntington's, and Alzheimer's disease. nih.govmdpi.com

Several PET radioligands for the A2A receptor have been developed and evaluated in human studies. nih.gov These are often labeled with short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F).

Examples of A2A Receptor PET Radioligands:

[¹¹C]Preladenant: This radioligand, based on the A2A antagonist preladenant, has been evaluated in monkeys and humans. nih.govsnmjournals.orgnih.govsnmjournals.org It shows good uptake in A2A-rich regions like the striatum and can be used to quantify receptor density and assess occupancy by other A2A antagonists like caffeine. nih.govsnmjournals.org

[¹¹C]SCH442416: A non-xanthine radioligand that has been used in human studies to measure receptor occupancy of drugs like preladenant. openmedscience.comopenmedscience.com

[¹⁸F]MNI-444 (or [¹⁸F]FESCH): The use of fluorine-18 is advantageous due to its longer half-life (109.7 minutes) compared to carbon-11 (20.4 minutes), which allows for more complex synthesis and distribution to PET centers without an on-site cyclotron. mdpi.com [¹⁸F]MNI-444 has shown excellent properties for imaging A2A receptors in the human brain, with rapid brain entry and a distribution consistent with known receptor densities. nih.govnih.gov

[¹⁸F]FLUDA: A deuterated version of [¹⁸F]FESCH, developed to have improved metabolic stability, which is a critical factor for obtaining clear PET images. nih.gov

PET imaging with these radioligands has already provided significant insights. For example, studies have shown increased A2A receptor binding in Parkinson's patients with dyskinesia. nih.gov The continued development of new and improved radioligands will further enhance our ability to study the A2A receptor system and accelerate the development of the next generation of A2A receptor-targeted drugs. nih.govfrontiersin.org

Interactive Table: Key PET Radioligands for A2A Receptor Imaging

RadioligandIsotopeKey Characteristics/Findings
[¹¹C]Preladenant¹¹CSuitable for quantifying striatal A2A receptors and assessing occupancy.
[¹¹C]SCH442416¹¹CA non-xanthine tracer used to determine receptor occupancy of A2A antagonists.
[¹⁸F]MNI-444 ([¹⁸F]FESCH)¹⁸FLonger half-life allows for wider distribution; shows superior in vivo kinetic properties.
[¹⁸F]FLUDA¹⁸FDeuterated for improved metabolic stability, leading to clearer imaging.
[¹¹C]TMSX¹¹COne of the earliest xanthine-based radioligands, widely evaluated.
[¹¹C]KW-6002¹¹CRadiolabeled version of Istradefylline.

Q & A

Q. What in vitro assays are most reliable for determining the binding affinity and selectivity of A2A receptor antagonists?

Methodological Answer:

  • HTRF Tag-Lite Assays : Use red-emitting fluorescent ligands (e.g., SCH 442,416 derivatives) to quantify receptor-ligand interactions in real time. Ensure competitive binding experiments with unlabeled antagonists to calculate inhibition constants (Ki) .
  • Radioligand Binding Assays : Employ tritiated ligands (e.g., [³H]-SCH 58261) on striatal membranes or transfected cell lines. Include controls for nonspecific binding (e.g., excess ZM241385) and validate selectivity against A1, A2B, and A3 receptors using subtype-specific agonists/antagonists .
  • Key Parameters : Report IC₅₀, Ki values, and selectivity ratios (e.g., A2A/A1 > 300-fold for SCH 58261) .

Q. What are the standard rodent models for evaluating A2A antagonists in Parkinson’s disease (PD), and what outcome measures are assessed?

Methodological Answer:

  • MPTP-Induced PD Models : Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to lesion dopaminergic neurons. Assess neuroprotection via tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and striatum .
  • Reserpine/Catalepsy Models : Evaluate motor symptom reversal by measuring latency to movement in catalepsy tests. Use rotarod or open-field tests to quantify locomotor activity improvements .
  • Outcome Metrics : Dopaminergic neuron survival, glial activation (GFAP/CD11b), and behavioral recovery (e.g., reduced "off" time in MPTP-treated primates) .

Advanced Research Questions

Q. How can structural insights from A2A receptor-antagonist complexes (e.g., ZM241385) guide rational drug design?

Methodological Answer:

  • Crystallography-Driven Design : Analyze the 2.6 Å resolution structure (PDB: 3EML) to identify critical binding residues (e.g., His264, Glu169). Use molecular docking to optimize antagonist interactions with the orthosteric pocket .
  • Subtype Selectivity : Exploit differences in extracellular loop conformations between A2A and A1 receptors. For example, ZM241385’s extended conformation selectively occupies the A2A helical bundle, avoiding A1 steric clashes .
  • Functional Mutagenesis : Validate predicted binding residues via site-directed mutagenesis (e.g., Ala substitutions) and assess changes in antagonist affinity .

Q. What strategies resolve discrepancies between in vitro antagonist potency and in vivo efficacy in neuroprotection studies?

Methodological Answer:

  • Receptor Occupancy Studies : Use PET radioligands (e.g., ¹⁸F-Fluoroethyl-SCH442416) to confirm target engagement in vivo. Corrogate occupancy levels (≥80%) with therapeutic effects .
  • Pharmacokinetic Optimization : Adjust dosing schedules to maintain brain penetration and avoid first-pass metabolism. Monitor plasma half-life and blood-brain barrier permeability in preclinical species .
  • Glial Modulation : Assess whether in vivo neuroprotection requires indirect effects (e.g., suppression of microglial activation) beyond direct neuronal A2A blockade .

Q. How should combination therapies (e.g., A2A antagonist + PD-1 inhibitor) be optimized in preclinical cancer models?

Methodological Answer:

  • Dose Escalation Studies : Use syngeneic tumor models (e.g., CT26 colon carcinoma) to establish synergistic dosing. Titrate A2A antagonist (e.g., CPI-444) with anti-PD-1 to minimize immune-related toxicity .
  • Temporal Sequencing : Administer A2A antagonists prior to PD-1 inhibitors to precondition the tumor microenvironment (e.g., reduce adenosine-mediated T-cell suppression) .
  • Biomarker Validation : Measure intratumoral adenosine levels, pCREB expression (A2A activation marker), and CD8⁺ T-cell infiltration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.